Cyhalofop-butyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034503 | |
| Record name | Cyhalofop-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB] | |
| Record name | Cyhalofop-butyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
>270 °C (decomposes) | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
122 °C (closed cup) /from table/, 255 °C (open cup) /from table/ | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol, Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7) | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 1.172 at 20 °C | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000004 [mmHg], 5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C | |
| Record name | Cyhalofop-butyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Waxy off-white to buff colored solid (technical); clear amber liquid (end-use) | |
CAS No. |
122008-85-9 | |
| Record name | Cyhalofop-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122008-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyhalofop-butyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyhalofop-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYHALOFOP-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18HGV9OC6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49.5 °C | |
| Record name | CYHALOFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis pathway and key intermediates of Cyhalofop-butyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for Cyhalofop-butyl, a selective post-emergence herbicide. The document details the core synthesis strategies, key chemical intermediates, and reaction conditions critical for its production.
Introduction
This compound is an aryloxyphenoxypropionate herbicide used to control grass weeds in rice fields. Its chemical formula is C20H20FNO4. The synthesis of this compound involves several key steps, which can be approached through various routes. This guide will focus on the most common and industrially relevant synthetic pathways.
Core Synthesis Pathways
The production of this compound primarily follows two strategic routes, each involving a series of reactions to construct the final molecule. The choice of pathway can be influenced by factors such as the availability of starting materials, desired yield and purity, and manufacturing costs.
Route 1: Condensation followed by Esterification
This is a widely adopted method for synthesizing this compound. It commences with the condensation of (R)-2-(4-hydroxyphenoxy)propionic acid with 3,4-difluorobenzonitrile. This reaction forms the key intermediate, (R)-2-[4-(2-fluoro-4-cyanophenoxy)phenoxy]propionic acid. The synthesis is then completed by the esterification of this intermediate with n-butanol.
A key advantage of this route is the ability to perform the condensation and esterification in a "one-pot" synthesis, which can improve efficiency and reduce operational complexity.[1] The use of a phase transfer catalyst, such as tetrabutylammonium bisulfate, has been shown to significantly improve the yield and optical purity of the final product under milder conditions.[1]
Route 2: Etherification followed by Condensation
An alternative pathway involves the initial etherification of hydroquinone with 3,4-difluorobenzonitrile under alkaline conditions.[2][3] This step yields the intermediate 4-(4-cyano-2-fluorophenoxy)phenol.[2] Subsequently, this intermediate is reacted with a derivative of propanoic acid, such as (S)-alkyl 2-(tosyloxy)propionate, to form this compound. While this route is also effective, it may involve more steps compared to the first pathway.
Key Intermediates
The synthesis of this compound relies on the successful formation of several key intermediates. The primary intermediates for the two main routes are:
-
(R)-2-(4-hydroxyphenoxy)propionic acid: A crucial starting material for Route 1.
-
3,4-difluorobenzonitrile: A key reactant in both primary synthesis routes.
-
(R)-2-[4-(2-fluoro-4-cyanophenoxy)phenoxy]propionic acid: The central intermediate formed in Route 1 before the final esterification step.
-
4-(4-cyano-2-fluorophenoxy)phenol: The key intermediate produced in the initial step of Route 2.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various reported synthesis methods.
Table 1: Condensation Conditions in this compound Synthesis (Route 1)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| None | DMF | 80 | 72 | - |
| N(Bu)4HSO4 | DMF | 80 | 94 | 98 |
| N(Bu)4Br | DMF | 80 | 92 | 92 |
Table 2: Two-Step Yields and Purity (Route 1)
| Step | Product | Yield (%) | Optical Purity (%) |
| Etherification & Esterification | This compound | > 94 | > 99 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: One-Pot Synthesis of this compound using a Phase Transfer Catalyst (Route 1)
-
Reaction Setup: In a sealed tube, combine 546.5 mg of (R)-2-(4-hydroxy-phenoxyl)propanoic acid, 417.3 mg of 3,4-difluorobenzonitrile, 974.4 mg of anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bisulfate in 4 mL of N,N-dimethylformamide (DMF).
-
Condensation: Heat the reaction mixture to 80°C and stir for 7 hours.
-
Esterification: After the condensation is complete, cool the mixture to 50°C. Add 1.233 g of butyl bromide to the reaction mixture.
-
Work-up and Isolation: The final product, this compound, is isolated and purified from the reaction mixture.
Protocol 2: Two-Step Synthesis of this compound (Route 1)
-
Etherification: React 3,4-difluorobenzonitrile and (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of potassium carbonate as an acid-binding agent and a water-carrying agent. After the reaction, filter to remove potassium fluoride, yielding a potassium salt intermediate.
-
Acidification: Acidify the potassium salt to obtain the (R)-2-[4-(2-fluoro-4-cyano)-phenoxy]-propionic acid intermediate.
-
Esterification: React the acidified intermediate with n-butanol. For example, add 6.95g of p-toluenesulfonic acid and 46g of n-butanol to the intermediate in a toluene solution. Heat the mixture to 90-95°C and reflux for 5 hours.
-
Purification: After the reaction, wash the solution with a base and then an acid. The organic phase is then distilled to yield the final product with a purity of 97.7% and a yield of 97.2%.
Visualization of Synthesis Pathway
The following diagram illustrates the primary synthesis pathway (Route 1) for this compound.
Caption: Synthesis Pathway of this compound via Condensation and Esterification.
References
Metabolic Fate of Cyhalofop-butyl in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of the herbicide cyhalofop-butyl in soil and water environments. It details the degradation pathways, summarizes key quantitative data, and presents detailed experimental protocols for the analysis of this compound and its primary metabolites.
Introduction
This compound is an aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in rice and other crops.[1] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. Understanding the metabolic pathways and the factors influencing its degradation is essential for predicting its persistence and potential impact on non-target organisms.
Metabolic Pathways
This compound undergoes transformation in soil and water through various biotic and abiotic processes, including hydrolysis, microbial degradation, and photolysis.[1] The primary metabolic pathway involves the hydrolysis of the butyl ester to form the herbicidally active metabolite, cyhalofop-acid.[2][3] This is followed by further degradation into several smaller molecules.
In soil , the degradation of this compound is primarily mediated by microorganisms.[4] The initial and most significant step is the rapid hydrolysis to cyhalofop-acid. This is followed by the cleavage of the ether bond, leading to the formation of other metabolites such as cyhalofop-amide and cyhalofop-diacid.
In water , the degradation of this compound is influenced by pH, temperature, and sunlight. Hydrolysis to cyhalofop-acid is a key degradation route, and this process is faster in non-sterile water, indicating microbial involvement. Photolysis, or degradation by sunlight, can also occur, leading to different breakdown products. Under alkaline conditions (pH 9), this compound decomposes rapidly.
Below are diagrams illustrating the key metabolic pathways of this compound in soil and water.
Quantitative Data Summary
The degradation rate of this compound is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This can vary significantly depending on the environmental matrix and conditions. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound and Cyhalofop-acid in Soil and Water
| Compound | Matrix | Half-life (days) | Conditions | Reference |
| This compound | Soil | 6.6 | Laboratory | |
| This compound | Soil | 7.92 - 21.50 | Paddy field | |
| This compound | Water | 4.14 | Laboratory | |
| Cyhalofop-acid | Paddy Water | 1.01 - 1.53 | Field | |
| Cyhalofop-acid | Paddy Soil | 0.88 - 0.97 | Field | |
| Cyhalofop-acid | Rice Plant | 2.09 - 2.42 | Field | |
| Cyhalofop-acid | Soil | 0.4 | Field (Arkansas) | |
| Cyhalofop-amide | Soil | 4.4 | Field (Arkansas) | |
| Cyhalofop-diacid | Soil | 16.8 | Field (Arkansas) |
Table 2: Analytical Method Performance for this compound and its Metabolites
| Compound | Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recoveries (%) | Reference |
| This compound | Water | HPLC-UV | 0.02 | - | 82.5 - 100.0 | |
| This compound | Soil | HPLC-UV | 0.02 | - | 66.7 - 97.9 | |
| Cyhalofop-acid | Water | HPLC-UV | 0.005 | - | 80.7 - 104.8 | |
| Cyhalofop-acid | Soil | HPLC-UV | 0.01 | - | 76.9 - 98.1 | |
| This compound | Paddy Water, Soil, Rice | HPLC-MS/MS | - | 0.01 | 76.1 - 107.5 | |
| Cyhalofop-acid | Paddy Water, Soil, Rice | HPLC-MS/MS | - | 0.01 | 76.1 - 107.5 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound and its metabolites from soil and water samples, based on established and validated methods.
Sample Preparation and Extraction from Soil
The following workflow outlines the steps for preparing and extracting this compound and its metabolites from soil samples.
Detailed Steps:
-
Sample Collection and Preparation: Collect representative soil samples and air-dry them at room temperature. Once dried, sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Extraction: Weigh 50 g of the prepared soil into a flask. Add 100 mL of an acetonitrile-water mixture (e.g., 9:1 v/v) and shake for a specified period (e.g., 1 hour).
-
Centrifugation: Centrifuge the mixture and carefully collect the supernatant.
-
Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel and partition it with dichloromethane. Collect the organic layer.
-
Cleanup: Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering substances.
-
Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol or mobile phase) for analysis.
Sample Preparation and Extraction from Water
The following workflow illustrates the procedure for extracting this compound and its metabolites from water samples.
Detailed Steps:
-
Sample Collection: Collect water samples in clean glass bottles.
-
Acidification (Optional): Depending on the target analytes and method, acidification of the water sample (e.g., to pH 2-3) may be necessary to improve extraction efficiency.
-
Liquid-Liquid Extraction: Transfer a known volume of the water sample (e.g., 500 mL) to a separatory funnel and extract with dichloromethane. Repeat the extraction multiple times for better recovery.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Cleanup: Clean the extract using a suitable SPE cartridge.
-
Concentration and Reconstitution: Concentrate the extract and reconstitute the residue in a small volume of solvent for instrumental analysis.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred method for the determination of this compound and its metabolites.
-
HPLC-UV: A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic or acetic acid to improve peak shape). Detection is performed at a wavelength where the analytes have maximum absorbance.
-
HPLC-MS/MS: This technique offers higher sensitivity and selectivity. It allows for the confirmation of the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for complex matrices and for detecting metabolites at very low concentrations.
Conclusion
This compound is rapidly metabolized in both soil and water environments, with the primary degradation product being cyhalofop-acid. Further degradation leads to the formation of other metabolites. The rate of degradation is influenced by environmental factors such as microbial activity, pH, and temperature. The analytical methods described in this guide provide a robust framework for monitoring the presence and persistence of this compound and its metabolites in the environment. This information is crucial for conducting accurate environmental risk assessments and ensuring the responsible use of this herbicide.
References
An In-depth Technical Guide to the Mode of Action and Weed Selectivity of Cyhalofop-butyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide cyhalofop-butyl, focusing on its biochemical mode of action and the mechanisms underlying its selectivity for grassy weeds, particularly in rice cultivation.
Introduction
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] It is widely utilized for the control of a broad spectrum of annual and perennial grass weeds in rice and other cereal crops.[2] Its efficacy is attributed to its specific inhibition of a key enzyme in fatty acid biosynthesis, while its crop safety is a result of differential metabolism between the crop and target weed species.[3]
Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the fatty acid biosynthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[4] This is the first committed step in the synthesis of fatty acids, which are essential components of cell membranes, energy storage molecules, and signaling molecules.
Following foliar application, this compound is absorbed by the leaves and translocated via the phloem to the meristematic tissues, or growing points, of the plant. In susceptible grass species, the butyl ester is rapidly hydrolyzed to its herbicidally active form, cyhalofop-acid. This acid metabolite then binds to and inhibits the ACCase enzyme.
The inhibition of ACCase leads to a depletion of fatty acids, which in turn disrupts the formation and integrity of cell membranes. This results in a cessation of growth, followed by chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the susceptible weed.
dot
Caption: Mode of action of this compound in susceptible weeds.
Weed Selectivity: The Role of Differential Metabolism
The selectivity of this compound between rice and susceptible grassy weeds is primarily due to the differential rate of its metabolism. While susceptible weeds rapidly convert this compound to the phytotoxic cyhalofop-acid, rice possesses the ability to rapidly metabolize cyhalofop-acid into non-herbicidal compounds.
In rice, cyhalofop-acid is further metabolized to its inactive diacid form. This rapid detoxification prevents the accumulation of the active herbicide at its target site, the ACCase enzyme, thus conferring tolerance to the crop. In contrast, the slower metabolism in susceptible weeds allows for the accumulation of cyhalofop-acid, leading to ACCase inhibition and subsequent plant death.
dot
Caption: Differential metabolism of this compound in rice vs. susceptible weeds.
Data Presentation: Efficacy and Selectivity
The following tables summarize the quantitative data on the efficacy of this compound against various grass weed species and the differential sensitivity of ACCase from rice and a common weed.
Table 1: Efficacy of this compound on Various Grass Weeds (GR50/ED50 Values)
| Weed Species | Parameter | Value (g a.i./ha) | Reference |
| Echinochloa crus-galli (Susceptible) | GR50 | 5.6 | |
| Echinochloa crus-galli (Resistant) | GR50 | 75.8 | |
| Leptochloa chinensis (Resistant) | ED50 | 187.7 - 735.7 | |
| Eragrostis japonica (Tolerant) | GR50 | 130.15 - 187.61 |
GR50: Herbicide dose causing a 50% reduction in plant growth. ED50: Herbicide dose causing a 50% effect.
Table 2: In Vitro ACCase Inhibition by Cyhalofop-acid
| Plant Species | Parameter | Value (µM) | Reference |
| Eragrostis japonica (Tolerant) | IC50 | 6.22-fold higher than susceptible | |
| Leptochloa chinensis (Susceptible) | IC50 | Not specified |
IC50: Concentration of inhibitor required to inhibit 50% of enzyme activity.
Experimental Protocols
Whole-Plant Bioassay for Herbicide Efficacy
This protocol is used to determine the dose-response of a weed species to this compound.
-
Plant Material and Growth: Seeds of the target weed species are sown in pots containing a suitable growth medium and grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, seedlings are treated with a range of this compound concentrations. The herbicide is applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of the treated plants is harvested, dried, and weighed.
-
Data Analysis: The fresh or dry weight data is expressed as a percentage of the untreated control. A log-logistic dose-response curve is fitted to the data to calculate the GR50 or ED50 value.
In Vitro ACCase Inhibition Assay
This assay measures the direct inhibitory effect of cyhalofop-acid on the ACCase enzyme.
-
Enzyme Extraction: Fresh leaf tissue from the target plant species is homogenized in an extraction buffer to isolate the ACCase enzyme. The homogenate is centrifuged to remove cell debris.
-
Enzyme Assay: The assay is conducted in a reaction mixture containing the enzyme extract, a buffer solution, and the necessary substrates for the ACCase reaction (e.g., acetyl-CoA, ATP, and bicarbonate).
-
Inhibitor Addition: Various concentrations of cyhalofop-acid are added to the reaction mixture.
-
Measurement of Activity: The activity of the ACCase enzyme is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product or by a colorimetric assay.
-
Data Analysis: The enzyme activity at each inhibitor concentration is expressed as a percentage of the control (no inhibitor). An inhibition curve is plotted to determine the IC50 value.
Radiolabeled Herbicide Metabolism Study
This protocol tracks the absorption, translocation, and metabolism of this compound in plants.
-
Plant Treatment: A solution of 14C-labeled this compound is applied to a specific leaf of the test plants (e.g., rice and a susceptible weed).
-
Harvesting: At various time points after treatment, the plants are harvested and sectioned into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Extraction of Metabolites: The plant tissues are homogenized in a solvent to extract the radiolabeled compounds.
-
Analysis of Metabolites: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.
-
Data Interpretation: The distribution and chemical nature of the radioactivity in different plant parts over time provide insights into the rate of absorption, translocation, and metabolism of the herbicide.
dot
Caption: General workflow for studying herbicide mode of action and selectivity.
Conclusion
This compound is an effective graminicide whose mode of action is the inhibition of ACCase, a key enzyme in fatty acid biosynthesis. Its remarkable selectivity in rice is primarily governed by the rapid metabolic detoxification of the active cyhalofop-acid in the crop, a process that is significantly slower in susceptible grass weeds. Understanding these mechanisms at a molecular and physiological level is crucial for the sustainable use of this herbicide and for the development of new weed management strategies.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyhalofop-butyl Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Cyhalofop-butyl, a selective post-emergence herbicide. The information is curated for researchers and professionals in the fields of agricultural science and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.
Physicochemical Properties of this compound
This compound is a member of the aryloxyphenoxypropionate class of herbicides.[1][2] It is a chiral molecule, with the R-isomer being the biologically active form. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | [3] |
| CAS Number | 122008-85-9 | [1][2] |
| Molecular Formula | C₂₀H₂₀FNO₄ | |
| Molecular Weight | 357.38 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 48–51 °C | |
| Boiling Point | 449.1 °C (estimated) | |
| Vapor Pressure | 1.2 x 10⁻³ mPa (at 20°C) | |
| Water Solubility | 0.7 ppm (at pH 7, 20°C) | |
| logP (o/w) | 3.31 | |
| Stability | Stable at pH 4, hydrolyzes slowly at pH 7, and rapidly at pH 1.2 or pH 9. |
Mechanism of Action
This compound functions as a systemic herbicide that is absorbed through the leaves of plants. Its herbicidal activity stems from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting this enzyme, this compound disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass weeds. Notably, rice and other cereal crops exhibit a natural tolerance to this compound due to a less sensitive ACCase enzyme.
Formulations
This compound is available in several formulations to suit different application needs. Common formulations include:
-
Emulsifiable Concentrate (EC): 10% EC, 15% EC, 20% EC
-
Oil Dispersion (OD): A modern formulation that enhances adhesion to waxy leaf surfaces and improves stability.
-
Soluble Concentrate (SC)
-
Granular (G)
These formulations are typically applied post-emergence to control a variety of annual and perennial grasses in rice paddies and other cereal crops.
Experimental Protocols
The determination of this compound and its primary metabolite, Cyhalofop-acid, in various matrices is crucial for residue analysis and environmental monitoring. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common analytical technique.
4.1. Sample Preparation: QuEChERS Method for Cereals and Oilseeds
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.
-
Extraction: A 2.0 g to 5.0 g sample is extracted with a solution of 0.1% formic acid in a 1:1 (v/v) mixture of water and acetonitrile.
-
Purification: The extract is then purified by dispersive solid-phase extraction (d-SPE) using adsorbents such as N-propyl ethylenediamine (PSA), C18, sodium chloride, and anhydrous magnesium sulfate.
-
Filtration: The purified solution is filtered through a 0.22 µm membrane before analysis.
4.2. Analytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound and its metabolites.
-
Chromatographic Column: ACQUITY UPLC BEH C₁₈ (50 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile.
-
Detection: Tandem mass spectrometry.
-
Quantification: External standard method.
The limit of quantitation (LOQ) for both this compound and Cyhalofop-acid has been reported to be 0.01 mg/kg in various matrices including paddy water, soil, and rice tissues.
Metabolism and Environmental Fate
In plants and animals, this compound is readily metabolized through hydrolysis to its herbicidally active form, Cyhalofop-acid. In animals, this acid can be further broken down and is rapidly excreted.
The environmental persistence of this compound is dependent on local conditions. While it is not expected to be persistent in soil, it may persist in some aquatic systems. The half-life of Cyhalofop-acid has been reported to be between 1.01 and 1.53 days in paddy water and between 0.88 and 0.97 days in paddy soil.
Toxicological Profile
This compound exhibits low acute oral and dermal toxicity. The acute oral LD50 for rats and mice is greater than 5000 mg/kg, and the acute dermal LD50 is greater than 2000 mg/kg. It is non-irritating to the skin and eyes and does not cause skin sensitization. Furthermore, it has not been found to be mutagenic, teratogenic, or carcinogenic. However, it is moderately toxic to fish and aquatic plants.
References
History and development of Cyhalofop-butyl as a herbicide
An In-Depth Technical Guide to the History and Development of Cyhalofop-butyl
Introduction
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2][3] It is a cornerstone of weed management programs in rice cultivation worldwide, prized for its high efficacy against a broad spectrum of problematic grass weeds while maintaining excellent safety for rice crops.[4][5] Its development marked a significant advancement in weed control technology for rice, a crop that is particularly vulnerable to competition from grassy weeds.
Developed by Dow AgroSciences (formerly DowElanco), this compound was first introduced in Asia in 1995 and has since been adopted by major rice-producing regions globally. It is recognized for its systemic action, low toxicity profile, and favorable environmental characteristics, making it a vital tool for sustainable rice production.
History and Development
-
Discovery: this compound was discovered and developed by DowElanco. It was identified under the developmental codes XDE 537 or DEH 112.
-
Commercial Launch: The herbicide was launched commercially in Asia in 1995, addressing the critical need for a selective graminicide in rice.
-
Global Adoption: Following its success in Asia, its use expanded globally to key rice-growing areas, including the United States, China, Japan, and several European countries.
-
Significance: Its introduction provided farmers with a highly effective post-emergence tool to manage difficult-to-control grass weeds, including biotypes resistant to other herbicide classes.
Chemical Properties and Synthesis
This compound is the R-isomer of the butyl ester of cyhalofop acid. The R-isomer is the herbicidally active form.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy) propionate | |
| CAS Number | 122008-85-9 | |
| Molecular Formula | C₂₀H₂₀FNO₄ | |
| Appearance | White crystalline solid | |
| Melting Point | 50°C | |
| Vapor Pressure | 1.2 x 10⁻³ mPa (at 20°C) | |
| Water Solubility | 0.7 ppm (at pH 7, 20°C) | |
| Kow logP | 3.31 |
Chemical Synthesis
The commercial synthesis of this compound is a multi-step process. While several routes exist, a common pathway involves two key transformations: etherification followed by esterification.
-
Etherification: The process typically begins with the etherification of 3,4-difluorobenzonitrile with (R)-2-(4-hydroxyphenoxy)propionic acid. This reaction is conducted under alkaline conditions, often using an inorganic base like potassium carbonate as an acid scavenger. The reaction is facilitated by a polar aprotic solvent, such as dimethylformamide (DMF), and often employs a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) to improve reaction rates and yield under milder conditions.
-
Esterification: The resulting intermediate, (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propionic acid, is then esterified with n-butanol. This step can be catalyzed by a Brønsted acid (like sulfuric acid or p-toluenesulfonic acid) and often involves the use of a dehydrating solvent (such as cyclohexane) to remove water and drive the reaction to completion.
Caption: General synthesis pathway for this compound.
Mechanism of Action and Selectivity
Inhibition of Acetyl-CoA Carboxylase (ACCase)
This compound is a member of the Weed Science Society of America (WSSA) Group 1 herbicides. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.
The herbicidal pathway is as follows:
-
Absorption and Translocation: this compound is absorbed systemically, primarily through the leaves and sheaths of the plant. It is mobile within the phloem and accumulates in the meristematic regions (growing points) where cell division is active.
-
Hydrolysis to Active Form: In susceptible plants, the butyl ester (this compound) is rapidly hydrolyzed by esterase enzymes to its biologically active form, cyhalofop acid.
-
ACCase Inhibition: Cyhalofop acid binds to and inhibits the ACCase enzyme.
-
Lipid Synthesis Blockage: This inhibition blocks the production of fatty acids, which are essential components for building new cell membranes and for energy storage.
-
Cellular Disruption and Death: The inability to produce lipids leads to a cessation of cell division and growth, the breakdown of cell membrane integrity, and ultimately, the death of the plant.
Symptoms in susceptible weeds appear progressively, starting with the yellowing of young leaves within 5-7 days, followed by necrosis, and complete plant death within two to three weeks.
Caption: Signaling pathway of this compound in susceptible plants.
Basis of Selectivity in Rice
The high degree of safety this compound exhibits in rice is due to differential metabolism between the crop and target weeds. In rice plants, this compound is rapidly metabolized to the cyhalofop diacid, a form that is non-toxic to the ACCase enzyme. Conversely, in susceptible grass weeds, this degradation is much slower, allowing the active cyhalofop acid to accumulate in the meristems and exert its herbicidal effect. This rapid detoxification is the key to its selectivity.
Efficacy and Field Performance
This compound is effective against a wide range of annual and perennial grass weeds that infest rice fields.
Table 2: Target Weeds and Application Rates
| Target Weed | Scientific Name | Typical Application Rate (g a.i./ha) | Reference |
| Barnyardgrass | Echinochloa crus-galli | 75 - 120 | |
| Junglerice | Echinochloa colona | 75 - 120 | |
| Chinese sprangletop | Leptochloa chinensis | 75 - 150 | |
| Crabgrass | Digitaria sanguinalis | 60 - 100 | |
| Foxtail | Setaria spp. | 60 - 100 |
Field studies have consistently demonstrated the high efficacy of this compound. Application at doses ranging from 75 to 150 g a.i./ha effectively controls key weeds like Echinochloa crus-galli, Ludwigia octovalvis, and Cyperus iria, significantly reducing their dry weight compared to untreated plots. Studies have also shown that treatments with this compound result in rice grain yields comparable to or significantly higher than manual weeding and other standard herbicide treatments. For optimal performance, it is typically applied post-emergence when weeds are in the 2-5 leaf stage.
Toxicology and Environmental Profile
This compound possesses a generally favorable toxicological and environmental profile, particularly concerning its use in sensitive aquatic environments like rice paddies.
Toxicological Summary
Table 3: Summary of Toxicological Data
| Endpoint | Species | Result | Classification | Reference |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | Low Toxicity | |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | Low Toxicity | |
| Avian Acute LD₅₀ | Bobwhite Quail | >2250 mg/kg | Practically Non-toxic | |
| Aquatic LC₅₀ (96h) | Rainbow Trout | 0.49 mg/L | Highly Toxic | |
| Aquatic LC₅₀ (48h) | Daphnia magna | 1.3 mg/L | Highly Toxic | |
| Honeybee Acute LD₅₀ | Honeybee | >100 µ g/bee | Non-toxic | |
| Maternal NOAEL | Rabbit | 40 mg/kg/day | - | |
| Chronic NOAEL | Dog (1-year) | >45.9 mg/kg/day | - |
-
Human Health: this compound has low acute mammalian toxicity. Long-term studies in rodents have identified the kidney as a potential target organ at high doses. However, it is not considered neurotoxic, teratogenic, or immunotoxic, and studies have not shown evidence of carcinogenic potential at the doses tested.
-
Ecological Toxicity: While the parent compound, this compound, is classified as highly toxic to fish and aquatic invertebrates on an acute basis, its major degradation products are practically non-toxic to aquatic organisms. Given its rapid degradation in aquatic environments, the overall risk is managed. It is practically non-toxic to birds and non-toxic to honeybees.
Environmental Fate
Table 4: Environmental Fate Characteristics
| Property | Value / Characteristic | Reference |
| Hydrolysis Half-life | 88 days (pH 7), 2.1 days (pH 9) | |
| Aerobic Soil Metabolism | 3-11 hours (very rapid) | |
| Aerobic Aquatic Metabolism | 2.4 to 4.4 hours | |
| Soil Mobility | Relatively immobile | |
| Groundwater Contamination | Low potential |
This compound is not expected to be persistent in soil systems due to rapid microbial metabolism. It is stable under acidic conditions (pH 4) but hydrolyzes slowly at neutral pH and rapidly under alkaline (pH 9) or very acidic (pH 1.2) conditions. Its rapid degradation in both soil and water, combined with its relative immobility in soil, results in a low potential for leaching into groundwater.
Experimental Protocols
Protocol 1: Chemical Synthesis in Laboratory
This protocol is a generalized procedure for the one-pot synthesis of this compound using a phase-transfer catalyst.
-
Reaction Setup: In a sealed reaction vessel, combine (R)-2-(4-hydroxy-phenoxyl) propanoic acid, 3,4-difluorobenzonitrile, anhydrous potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) in DMF solvent.
-
Condensation: Heat the mixture to approximately 80°C with continuous stirring for 7 hours to facilitate the etherification reaction.
-
Esterification: Cool the reaction mixture to 50°C. Add butyl bromide to the vessel, reseal, and heat to 80°C for an additional 6 hours.
-
Purification: After cooling, recover the solvent and excess butyl bromide under reduced pressure. Extract the residue with an organic solvent like ethyl acetate. Evaporate the collected organic phase to yield the final product.
-
Analysis: Confirm product purity and optical purity using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Greenhouse Paddy Efficacy Trial
This protocol outlines a method for evaluating herbicide efficacy in a controlled greenhouse environment.
-
Plant Preparation: Germinate seeds of rice and target weed species (e.g., barnyardgrass) in puddled soil within plastic cups. Grow plants in a greenhouse with controlled temperature (e.g., 30°C day/26°C night) and a 16-hour photoperiod.
-
Stock Solution: Prepare a stock solution by dissolving technical grade this compound in acetone, then bringing it to volume with a 0.1% (v/v) Tween 20 surfactant solution.
-
Application: Once plants are established and a flood of 2-3 cm is maintained, inject measured volumes of the stock solution into the floodwater to achieve the desired application rates. Inject control cups with a solvent blank.
-
Maintenance: Do not add water for 48 hours post-application, after which the flood level should be maintained.
-
Assessment: After 3-4 weeks, visually assess herbicide activity (weed control) and crop tolerance (phytotoxicity) on a percentage scale.
Caption: A typical workflow for a field efficacy trial.
Protocol 3: Zebrafish Developmental Toxicity Assay
This protocol is used to assess the potential for developmental toxicity in an aquatic vertebrate model.
-
Embryo Collection: Collect normally developing zebrafish (Danio rerio) embryos 2 hours post-fertilization (hpf).
-
Exposure Groups: Randomly divide embryos into treatment groups. For example: a control group (reconstituted water with <0.01% DMSO solvent), and several exposure concentrations of this compound (e.g., 0.1, 1, 10 µg/L). Use multiple replicates for each group.
-
Exposure Conditions: Place embryos (e.g., 100 per container) in 1 L of the corresponding exposure solution. Maintain a consistent temperature and light cycle. Renew the exposure solution daily.
-
Developmental Assessment: Expose the embryos until 120 hpf. During this period, monitor for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities.
-
Biochemical Analysis: At the end of the exposure period, analyze larvae for biomarkers of stress, such as reactive oxygen species (ROS) production, apoptosis (e.g., via caspase-3 and caspase-9 activity assays), and the expression of genes related to oxidative stress and apoptosis using qPCR.
Conclusion
The development of this compound represents a significant milestone in herbicide technology, providing a highly selective and effective solution for managing grass weeds in rice. Its unique mechanism of action, coupled with a favorable metabolic pathway in rice, grants it excellent crop safety. Supported by extensive research, its toxicological and environmental fate profiles demonstrate a low risk to human health and the environment when used according to label directions. As a result, this compound remains an indispensable tool for farmers, contributing to global food security by protecting rice yields from the detrimental impact of weed competition.
References
Cyhalofop-Butyl: An In-Depth Technical Guide on Its Effects on Non-Target Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyhalofop-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate group, primarily used to control grass weeds in rice cultivation.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2][3][4] While effective in its agricultural application, concerns regarding its potential impact on non-target aquatic organisms have prompted extensive research. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of aquatic life, including fish, invertebrates, amphibians, and algae. The guide synthesizes key findings on acute and chronic toxicity, sublethal effects, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of affected signaling pathways are included to support further research and risk assessment.
Ecotoxicological Effects on Non-Target Aquatic Organisms
This compound exhibits varying degrees of toxicity to different aquatic organisms. Generally, it is considered moderately to highly toxic to fish and aquatic plants, with lower toxicity to aquatic invertebrates.[1] The following sections detail the specific effects on various aquatic taxa.
Fish
Studies on several fish species, including zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and Yellow River carp (Cyprinus carpio), have demonstrated the acute and chronic toxicity of this compound.
Acute Toxicity:
The 96-hour median lethal concentration (LC50) values for various fish species are summarized in the table below. Early life stages of fish have been shown to be more sensitive to this compound than adult stages.
| Species | Life Stage | 96-h LC50 (mg/L) | Reference |
| Danio rerio (Zebrafish) | Embryo | 0.637 | |
| Danio rerio (Zebrafish) | Larvae (12 h post-hatching) | 0.58 | |
| Danio rerio (Zebrafish) | Larvae (72 h post-hatching) | 1.42 | |
| Danio rerio (Zebrafish) | Adult | 3.49 | |
| Oncorhynchus mykiss (Rainbow Trout) | - | 1.65 (nominal) | |
| Lepomis macrochirus (Bluegill Sunfish) | - | 0.637 (measured) | |
| Gambusia holbrooki (Mosquito Fish) | - | 4.140 | |
| Cyprinus carpio var. (Yellow River Carp) | Embryo | >2.0 (mortality significantly increased at 1.6 and 2.0 mg/L) |
Developmental and Sublethal Effects:
Exposure to sublethal concentrations of this compound can lead to a range of developmental and physiological effects in fish, including:
-
Morphological abnormalities: Pericardial edema, yolk sac edema, and tail and spine deformation have been observed in zebrafish and Yellow River carp embryos.
-
Reduced hatching and growth: Inhibition of embryo hatching and reduced body length of larvae are common effects.
-
Physiological disturbances: Decreased heart rate and inhibition of spontaneous movement in zebrafish embryos have been reported.
-
Hepatotoxicity: this compound can induce liver damage in zebrafish, characterized by hepatocyte degeneration, vacuolation, and necrosis, leading to liver atrophy. This is accompanied by increased levels of liver function enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).
-
Reproductive toxicity: Long-term exposure to environmentally relevant concentrations of this compound has been shown to inhibit spawning in female zebrafish and decrease fertility in males. These effects are linked to disruptions in the hypothalamus-pituitary-gonad-liver (HPGL) axis.
-
Immunotoxicity: this compound can induce immunotoxicity in zebrafish, leading to a reduction in the number of immune cells, inflammatory responses, and apoptosis of immune cells.
-
Oxidative stress: The herbicide can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Aquatic Invertebrates
This compound is generally considered to have low to moderate toxicity to aquatic invertebrates.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Daphnia magna | EC50 (immobilisation) | 8.3 | 48 hours | |
| Daphnia magna | NOEC (immobilisation) | 2.5 | 48 hours |
Chronic toxicity data for a wider range of invertebrate species are still limited in the publicly available literature.
Amphibians
Studies on tadpoles of Rana limnocharis and Bufo gargarizans indicate that this compound is toxic to amphibians.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Rana limnocharis (Tadpole) | LC50 | 0.718 | 24 hours | |
| Rana limnocharis (Tadpole) | LC50 | 0.677 | 48 hours | |
| Bufo gargarizans (Tadpole) | LC50 | 43.08 | 24 hours | |
| Bufo gargarizans (Tadpole) | LC50 | 40.33 | 48 hours | |
| Bufo gargarizans (Tadpole) | LC50 | 38.20 | 96 hours |
Algae
This compound is considered moderately toxic to aquatic plants, including algae. It can inhibit the growth of green algae species such as Chlorella vulgaris and Scenedesmus quadricauda.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Chlorella vulgaris | 96-h EC50 (growth inhibition) | Data not found in direct this compound studies | 96 hours | |
| Scenedesmus quadricauda | 72-h EC50 (growth inhibition) | Data not found in direct this compound studies | 72 hours |
Mechanisms of Toxicity
The primary mode of action of this compound in its target organisms (grassy weeds) is the inhibition of the ACCase enzyme. However, in non-target aquatic organisms, its toxicity is mediated by a variety of other mechanisms, including disruption of key signaling pathways.
Acetyl-CoA Carboxylase (ACCase) Inhibition
This compound itself is a pro-herbicide that is rapidly converted to its active form, cyhalofop-acid, within the plant. Cyhalofop-acid then inhibits the ACCase enzyme, which catalyzes the first committed step in fatty acid biosynthesis. This blockage of fatty acid production disrupts the formation of new cell membranes, leading to cessation of growth and eventual death of the weed. While this is the primary mechanism in plants, the extent to which it contributes to toxicity in aquatic animals is less clear.
Figure 1: Mechanism of Acetyl-CoA Carboxylase (ACCase) inhibition by this compound.
Disruption of the Hypothalamus-Pituitary-Gonad-Liver (HPGL) Axis
In fish, this compound has been shown to disrupt the endocrine system by interfering with the HPGL axis, which is crucial for regulating reproduction. This disruption leads to altered levels of sex hormones, such as 17β-estradiol (E2) and testosterone (T), and vitellogenin (VTG), a precursor to egg yolk protein. The expression of several key genes in this pathway is affected, including gonadotropin-releasing hormone (gnrh), follicle-stimulating hormone receptor (fshr), and cytochrome P450 aromatase genes (cyp19a and cyp19b), which are involved in steroidogenesis.
Figure 2: Disruption of the HPGL axis in fish by this compound.
Induction of Apoptosis
This compound can induce programmed cell death, or apoptosis, in the embryonic tissues of fish. This is mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This imbalance leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), ultimately resulting in cell death and contributing to developmental abnormalities.
Figure 3: Apoptosis induction by this compound in aquatic organisms.
Immunotoxicity and Inflammatory Response
Exposure to this compound can trigger an inflammatory response and suppress the immune system in fish. This is associated with the activation of the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway. This pathway is involved in cytokine signaling and immune cell differentiation and function. This compound exposure can also lead to increased expression of proteins involved in inflammation, such as Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).
Figure 4: Immunotoxicity and inflammatory response pathway initiated by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the toxicological evaluation of this compound. Specific parameters may vary between studies.
Fish Acute Toxicity Test (Following OECD Guideline 203)
-
Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or other recommended species.
-
Test Duration: 96 hours.
-
Test Chambers: Glass aquaria of suitable volume to maintain loading rates.
-
Test Conditions: Static, semi-static, or flow-through system. Temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges and monitored regularly. A 16:8 hour light:dark photoperiod is typical.
-
Exposure Concentrations: A geometric series of at least five concentrations of this compound and a control.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects are also noted.
-
Data Analysis: The 96-h LC50 and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Duration: 48 hours.
-
Test Chambers: Glass beakers.
-
Test Conditions: Static test at a constant temperature (e.g., 20 ± 1°C) with a 16:8 hour light:dark photoperiod. Daphnids are not fed during the test.
-
Exposure Concentrations: At least five concentrations of this compound in a geometric series and a control.
-
Observations: Immobilisation (daphnids are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-h EC50 for immobilisation and its 95% confidence limits are calculated. The No Observed Effect Concentration (NOEC) may also be determined.
Alga, Growth Inhibition Test (Following OECD Guideline 201)
-
Test Organism: Exponentially growing cultures of green algae such as Scenedesmus quadricauda or Chlorella vulgaris.
-
Test Duration: 72 hours.
-
Test Conditions: Batch cultures in a nutrient-rich medium under constant illumination and temperature.
-
Exposure Concentrations: A minimum of five concentrations of this compound and a control, with three replicates per concentration.
-
Measurements: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).
-
Data Analysis: The EC50 for growth rate inhibition and yield are calculated. The NOEC is also determined.
Fish Chronic Toxicity and Reproduction Test (Following OECD Guideline 210)
-
Test Organism: Zebrafish (Danio rerio) or other suitable species.
-
Test Duration: Life-cycle or partial life-cycle exposure (e.g., 150 days).
-
Test Conditions: Flow-through or semi-static system with controlled water quality parameters. Fish are fed a standard diet.
-
Endpoints: Survival, growth (length and weight), and reproductive output (fecundity, fertilization success, and hatching success). Histopathological examination of gonads and measurement of hormone levels (E2, T, VTG) are also conducted.
-
Data Analysis: NOEC and Lowest Observed Effect Concentration (LOEC) for each endpoint are determined.
Sediment-Water Chironomid Toxicity Test (Following OECD Guideline 218)
-
Test Organism: First instar larvae of the midge Chironomus riparius.
-
Test Duration: 28 days.
-
Test System: Beakers containing formulated or natural sediment spiked with this compound and overlying water.
-
Endpoints: Emergence rate and development time of adult midges. Larval survival and growth may also be assessed.
-
Data Analysis: ECx (e.g., EC50) for emergence and NOEC/LOEC for all endpoints are calculated.
Conclusion
The available scientific literature indicates that this compound poses a risk to non-target aquatic organisms, particularly fish and algae. While its primary mode of action in target plants is well-understood, its toxicity in aquatic animals is multifaceted, involving endocrine disruption, immunotoxicity, induction of apoptosis, and oxidative stress. This technical guide provides a consolidated resource of the current knowledge, highlighting the need for further research to fill existing data gaps, especially concerning the chronic toxicity to a broader range of invertebrates and the specific molecular interactions within the affected signaling pathways. A thorough understanding of these effects is essential for accurate environmental risk assessment and the development of strategies to mitigate the impact of this widely used herbicide on aquatic ecosystems.
References
- 1. This compound exposure induces the severe hepatotoxicity and immunotoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the developmental toxicity and immunotoxicity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osf.io [osf.io]
- 4. scielo.br [scielo.br]
Methodological & Application
Determining Cyhalofop-butyl Residues in Rice Paddies: A Detailed Protocol
Application Note
This document provides a comprehensive protocol for the determination of Cyhalofop-butyl and its primary metabolite, cyhalofop acid, in various components of a rice paddy ecosystem, including soil, water, and rice plants (straw, grain, and husk). This compound is a post-emergence herbicide from the aryloxyphenoxypropionate group, widely used for controlling grass weeds in rice cultivation.[1][2][3][4][5] Monitoring its residue levels is crucial for ensuring food safety and assessing environmental impact.
The methodologies outlined below are based on established analytical techniques such as Gas Chromatography with Electron Capture Detector (GC-ECD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which offer high sensitivity and selectivity for the detection of these compounds. The protocols include detailed steps for sample collection, preparation, extraction, and clean-up, followed by instrumental analysis.
Experimental Protocols
Sample Collection and Preparation
1.1. Soil Samples:
-
Collect soil samples from the treated paddy fields at various time intervals (e.g., 0, 15, 30, 60 days after application and at harvest) to study the dissipation pattern.
-
Air-dry the soil samples, grind them, and pass them through a 2 mm sieve to ensure homogeneity.
1.2. Water Samples:
-
Collect water samples from the paddy fields. The samples should be stored in clean, amber-colored glass bottles and kept cool until analysis.
1.3. Rice Plant Samples:
-
At harvest, collect representative samples of rice grain, straw, and husk from the treated plots.
-
Separate the grain, straw, and husk. The samples should be chopped or ground to a smaller, uniform size for efficient extraction.
Extraction of this compound and Cyhalofop Acid
2.1. Soil Samples:
-
Weigh 100 g of the prepared soil sample into a 250 ml conical flask.
-
Add 100 ml of an acetone:water mixture (9:1 v/v) and let it stand overnight.
-
Shake the mixture for 1 hour using a mechanical shaker.
-
Filter the extract through a Buchner funnel and wash the soil residue with an additional 50 ml of the acetone:water mixture.
-
Concentrate the filtrate using a rotary vacuum evaporator.
2.2. Rice Grain, Straw, and Husk Samples:
-
For grain, use 100 g of the sample; for straw and husk, use 25 g.
-
Perform a Soxhlet extraction with 300 ml of acetone for 6 hours.
-
Evaporate the acetone extract to dryness using a rotary vacuum evaporator at 40°C.
2.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Various Matrices:
-
This method can be used for the simultaneous determination of this compound and its metabolite in various agricultural products, including brown rice.
-
Extract the sample with acetonitrile and QuEChERS EN salts.
-
Purify the extract using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent like Z-SEP.
Clean-up of Extracts
-
To the concentrated extract from soil or the reconstituted extract from plant samples, add 150 ml of a saturated aqueous NaCl solution.
-
Partition the aqueous phase with 200 ml of dichloromethane in a separatory funnel.
-
Collect the dichloromethane layer and evaporate it to dryness using a rotary vacuum evaporator at 40°C.
-
Reconstitute the final residue in a known volume of methanol or a suitable solvent for instrumental analysis.
Instrumental Analysis
4.1. Gas Chromatography with Electron Capture Detector (GC-ECD):
-
Column: DB-5, 30 m x 0.53 mm i.d., 5 µm thickness.
-
Oven Temperature: 230°C.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas Flow (N2): 40 ml/min.
4.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
This method is suitable for the simultaneous determination of this compound and its metabolite, cyhalofop acid.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water (with or without additives like formic or acetic acid).
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
4.3. Ultra-High-Performance Liquid Chromatography (UPLC):
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid aqueous solution-methanol-acetonitrile.
-
The eluent is analyzed by the UPLC system.
Data Presentation
The following tables summarize the quantitative data from various studies on the determination of this compound residues.
Table 1: Method Validation Parameters for this compound and Cyhalofop Acid
| Parameter | Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| This compound | Soil, Grain, Straw, Husk | GC-ECD | 0.01 | 0.05 | 83-92 | |
| This compound & Cyhalofop acid | Paddy water, soil, rice plant, straw, hulls, husked rice | HPLC-MS/MS | - | 0.01 | 76.1-107.5 | |
| This compound | Brown rice, soybean, potato, pepper, mandarin | LC-MS/MS | 0.0075 | 0.01 | 70-120 | |
| This compound & Cyhalofop acid | Cereals | QuEChERS-UPLC | - | 0.01 | 89.23-101.12 | |
| This compound & Cyhalofop acid | Oilseeds | QuEChERS-UPLC | - | 0.02 | 82.63-92.34 |
Table 2: Dissipation and Half-life of this compound and Cyhalofop Acid in Rice Paddy Ecosystem
| Compound | Matrix | Half-life (days) | Initial Deposit (ppm) | Reference |
| This compound | Soil | 7.92 - 21.50 | 0.71 - 2.54 | |
| Cyhalofop acid | Paddy water | 1.01 - 1.53 | - | |
| Cyhalofop acid | Paddy soil | 0.88 - 0.97 | - | |
| Cyhalofop acid | Rice plant | 2.09 - 2.42 | - |
Note: The initial deposit of this compound in soil varied depending on the application rate.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound residues in rice paddy samples.
Caption: Workflow for this compound residue analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Determination and study on dissipation and residue determination of this compound and its metabolite using HPLC-MS/MS in a rice ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and study on dissipation and residue determination of this compound and its metabolite using HPLC-MS/MS in a rice ecosystem | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]
Application of Cyhalofop-butyl for Controlling Barnyard Grass in Rice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyhalofop-butyl is a selective, post-emergence herbicide widely utilized for the control of grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice cultivation.[1] As an aryloxyphenoxypropionate herbicide, its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible grass species.[2][3] This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of this compound in controlling barnyard grass in rice fields. It is intended to serve as a comprehensive resource for researchers and scientists in the field of weed science and herbicide development.
Mechanism of Action and Selectivity
This compound is a systemic herbicide that is absorbed through the leaves of the target weed and translocated to the meristematic tissues.[4] In susceptible grass species like barnyard grass, it is hydrolyzed to its herbicidally active form, cyhalofop-acid.[5] This active metabolite inhibits the ACCase enzyme, thereby blocking the synthesis of malonyl-CoA, a crucial precursor for fatty acid production. The disruption of fatty acid synthesis leads to the breakdown of cell membrane integrity and ultimately, the death of the weed. Symptoms of herbicide activity, such as yellowing and necrosis of leaves, typically appear within 5 to 14 days after application.
The selectivity of this compound in rice is attributed to the rapid metabolic detoxification of the active cyhalofop-acid into an inactive diacid metabolite. This metabolic process is significantly faster in rice compared to susceptible grass weeds, preventing the accumulation of phytotoxic levels of the herbicide in the crop.
References
Application Note: Quantification of Cyhalofop-butyl and its Acid Metabolite using Liquid Chromatography-Tandem Mass Spectrometry
Introduction
Cyhalofop-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, widely used for controlling grass weeds in rice and other crops.[1][2] In the environment and within organisms, this compound rapidly hydrolyzes to its phytotoxic metabolite, Cyhalofop-acid.[1] Therefore, it is crucial to have a sensitive and reliable analytical method to simultaneously quantify both this compound and Cyhalofop-acid for residue monitoring, environmental fate studies, and to ensure food safety. This application note describes a robust method for the simultaneous determination of this compound and Cyhalofop-acid in various matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
The analytical method involves the extraction of this compound and Cyhalofop-acid from the sample matrix using an acidified organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The purified extracts are then analyzed by HPLC-MS/MS. The separation of the analytes is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is typically carried out using an external standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Water (deionized or Milli-Q)
-
Reagents: Formic acid, Acetic acid, Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: this compound (≥98% purity), Cyhalofop-acid (≥98% purity)
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), HPLC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and Cyhalofop-acid reference standards into separate 10 mL volumetric flasks and dissolve in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to the desired concentrations for constructing the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may need optimization for specific matrices. The following is based on methods for cereals and oilseeds.[3]
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
4. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for each analyte (one for quantification and one for confirmation).
-
Data Presentation
Table 1: Optimized HPLC-MS/MS Parameters for this compound and Cyhalofop-acid
| Analyte | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) | Collision Energy (eV) |
| This compound | 358.1 | 229.1 | 168.1 | 15 |
| Cyhalofop-acid | 302.1 | 229.1 | 144.0 | 20 |
Table 2: Method Validation Summary for Various Matrices
| Matrix | Analyte | Linearity (R²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Cereals | This compound | >0.99 | 0.01 | 89.23 - 101.12 | 1.1 - 3.3 | |
| Cyhalofop-acid | >0.99 | 0.01 | 87.98 - 100.02 | 1.1 - 3.3 | ||
| Oilseeds | This compound | >0.99 | 0.02 | 85.12 - 92.34 | 1.1 - 3.3 | |
| Cyhalofop-acid | >0.99 | 0.02 | 82.63 - 89.55 | 1.1 - 3.3 | ||
| Rice Paddy Ecosystem | This compound | >0.99 | 0.01 | 76.1 - 107.5 | 1.1 - 8.2 | |
| Cyhalofop-acid | >0.99 | 0.01 | 76.1 - 107.5 | 1.1 - 8.2 | ||
| Water | This compound | >0.99 | 0.02 ppm | 82.5 - 100.0 | N/A | |
| Cyhalofop-acid | >0.99 | 0.005 ppm | 80.7 - 104.8 | N/A | ||
| Soil | This compound | >0.99 | 0.02 ppm | 66.7 - 97.9 | N/A | |
| Cyhalofop-acid | >0.99 | 0.01 ppm | 76.9 - 98.1 | N/A |
Mandatory Visualization
References
- 1. Determination and study on dissipation and residue determination of this compound and its metabolite using HPLC-MS/MS in a rice ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and Cyhalofop-acid Residues in Cereals and Oilseeds by QuEChERS-UPLC [agris.fao.org]
Application Notes and Protocols: QuEChERS Protocol for Cyhalofop-butyl Extraction from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyhalofop-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate group, widely used to control grass weeds in rice and other crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and environmental quality. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become a standard for pesticide residue analysis in food matrices.[2][3][4][5] This application note provides a detailed protocol for the extraction of this compound and its primary metabolite, Cyhalofop-acid, from various plant tissues using a modified QuEChERS approach, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography (UPLC).
Principle
The QuEChERS method involves two main steps: extraction and cleanup. First, the homogenized plant sample is extracted with an organic solvent (typically acetonitrile) and a mixture of salts to induce phase separation and facilitate the partitioning of the analytes into the organic layer. The second step, dispersive solid-phase extraction (d-SPE), is a cleanup procedure where the supernatant from the first step is treated with a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars before instrumental analysis.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogencitrate Sesquihydrate
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (Octadecyl silica), Graphitized Carbon Black (GCB), Z-SEP, Florisil
-
Standards: Certified reference standards of this compound and Cyhalofop-acid
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, 50 mL polypropylene centrifuge tubes, syringes, and 0.22 µm filters.
Experimental Protocol
This protocol is a generalized procedure based on several validated methods for different plant matrices. Adjustments may be necessary depending on the specific matrix.
1. Sample Preparation and Homogenization:
- Weigh a representative portion of the plant tissue (e.g., 5-10 g) into a 50 mL centrifuge tube. For dry samples like cereals, add a specific amount of water (e.g., 5 mL) and allow it to hydrate for 30 minutes before proceeding.
- If the sample is not already powdered or finely chopped, homogenize it using a high-speed blender or tissue homogenizer. For some samples, cryogenic milling with dry ice can be employed to prevent the degradation of volatile pesticides and improve homogeneity.
2. Extraction:
- Add 10-20 mL of acetonitrile (sometimes acidified with 0.1% formic acid) to the centrifuge tube containing the homogenized sample.
- Vortex or shake vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts. A common combination is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
- The choice of sorbents depends on the matrix. A common combination for general plant tissues is 150 mg MgSO₄ and 50 mg PSA. For pigmented samples like dark leafy greens, 120 mg of GCB can be added to remove chlorophyll. For matrices with high-fat content, C18 or Z-SEP may be included.
- Vortex the tube for 1 minute to disperse the sorbent and facilitate the removal of interferences.
- Centrifuge at high speed (e.g., ≥5000 rpm) for 5 minutes.
4. Final Extract Preparation and Analysis:
- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
- The extract is now ready for analysis by LC-MS/MS or UPLC. For LC-MS/MS analysis, the extract may be diluted with the mobile phase.
Data Presentation
The following table summarizes the performance of the QuEChERS method for the determination of this compound and its metabolite, Cyhalofop-acid, in various plant matrices as reported in the literature.
| Plant Matrix | Analyte | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Cereals | This compound | 89.23-101.12 | 1.1-3.3 | 0.01 | |
| Cyhalofop-acid | 87.98-100.02 | 1.1-3.3 | 0.01 | ||
| Oilseeds | This compound | 85.12-92.34 | 1.1-3.3 | 0.02 | |
| Cyhalofop-acid | 82.63-89.55 | 1.1-3.3 | 0.02 | ||
| Brown Rice | This compound | 70-120 | <20 | 0.01 | |
| Soybean | This compound | 70-120 | <20 | 0.01 | |
| Potato | This compound | 70-120 | <20 | 0.01 | |
| Pepper | This compound | 70-120 | <20 | 0.01 | |
| Mandarin | This compound | 70-120 | <20 | 0.01 | |
| Rice Ecosystem | This compound | 76.1-107.5 | 1.1-8.2 | 0.01 | |
| (water, soil, plant, straw, hulls, husked rice) | Cyhalofop-acid | 76.1-107.5 | 1.1-8.2 | 0.01 |
Visualization
The following diagram illustrates the experimental workflow for the QuEChERS extraction of this compound from plant tissues.
Caption: QuEChERS workflow for this compound extraction.
References
Maximizing the Efficacy of Cyhalofop-butyl: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the field application techniques for maximizing the efficacy of Cyhalofop-butyl, a selective post-emergence herbicide. The following sections detail the mechanism of action, optimal application parameters, the role of adjuvants, environmental considerations, and experimental protocols for efficacy evaluation.
Mechanism of Action
This compound is a systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1][2] Its mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase) in grassy weeds.[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2] By blocking this enzyme, this compound disrupts the formation of lipids, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass species. Broadleaf plants are naturally tolerant to this compound due to a less sensitive ACCase enzyme.
The typical symptomology in susceptible weeds progresses from cessation of new growth within a few days of application, followed by yellowing of leaves, mushy and brown leaf sheaths, and eventual necrosis within two to three weeks.
Application Notes for Maximizing Efficacy
To achieve optimal performance of this compound in the field, several factors must be carefully considered and managed.
Weed Growth Stage and Application Timing
The growth stage of the target weed is a critical determinant of this compound efficacy. Younger, actively growing weeds are more susceptible. Application should be timed to coincide with the early post-emergence stages of grass weeds for maximum control.
Table 1: Influence of Weed Growth Stage on this compound Efficacy against Barnyardgrass (Echinochloa crus-galli)
| Weed Growth Stage | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| 2-3 leaf stage | 75-100 | >90% | |
| 3-4 leaf stage | 150 | 85-95% | |
| 5-6 leaf stage | 150 | 75% |
Note: Efficacy can vary based on environmental conditions and weed biotype.
Adjuvants
The addition of adjuvants to the spray solution is crucial for enhancing the efficacy of this compound. Adjuvants can improve spray droplet retention on the leaf surface, increase the penetration of the active ingredient through the waxy cuticle, and enhance translocation within the plant. Studies have shown that the use of tank-mixed adjuvants can nearly double the effectiveness of this compound.
Table 2: Comparative Efficacy of Adjuvant Types with this compound
| Adjuvant Type | Concentration (% v/v) | Key Benefits | Considerations | Reference |
| Non-Ionic Surfactants (NIS) | 0.25 - 0.5 | Improves spreading and wetting of the spray solution on the leaf surface. | Generally used under average growing conditions. | |
| Methylated Seed Oils (MSO) | 0.25 - 1.0 | Enhances penetration through waxy leaf cuticles, particularly effective on hardened-off weeds or in dry conditions. | Can increase the risk of crop injury (leaf burn) under certain conditions. | |
| Crop Oil Concentrates (COC) | Not Specified | Slows the drying of spray droplets, increasing absorption time. Improves penetration of the leaf cuticle. | Can cause more crop damage than NIS on hot and humid days. |
Water Volume and Droplet Size
Proper water volume and droplet size are essential for ensuring adequate coverage of the target weeds.
-
Water Volume: A spray volume of 300-500 L/ha is generally recommended to ensure thorough coverage of weed foliage.
-
Droplet Size: The optimal droplet size is a balance between minimizing drift of fine droplets and ensuring adequate coverage, which can be compromised by overly coarse droplets. Nozzles that produce a medium droplet spectrum are often a good choice.
Environmental Conditions
Environmental factors at the time of application can significantly influence the absorption and translocation of this compound, thereby affecting its efficacy.
-
Temperature: Application in cool conditions, ideally between 15-25°C, is recommended. High temperatures can sometimes reduce efficacy on resistant weed biotypes.
-
Humidity: High relative humidity can enhance the uptake of some foliar-applied herbicides by slowing the drying of spray droplets on the leaf surface.
-
Rainfall: A rain-free period is necessary after application to allow for adequate absorption of the herbicide. A minimum of a 2-hour rain-free period is generally recommended for this compound.
Water Management in Rice Paddies
For applications in rice paddies, proper water management is crucial. It is recommended to maintain a water depth of 3-5 cm for 5-7 days following the application of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and optimize the field efficacy of this compound.
Protocol for Evaluating the Effect of Weed Growth Stage on this compound Efficacy
Objective: To determine the optimal growth stage of a target grass weed species for this compound application.
Materials:
-
This compound formulation
-
Target weed seeds (e.g., Echinochloa crus-galli)
-
Pots or designated field plots
-
Knapsack sprayer with calibrated nozzles
-
Adjuvant (e.g., non-ionic surfactant at 0.25% v/v)
-
Measuring equipment (rulers, calipers)
-
Biomass drying oven
-
Weighing scale
Procedure:
-
Weed Establishment: Sow the target weed seeds in pots or prepare field plots with a uniform weed population.
-
Treatment Groups: Establish multiple treatment groups, each corresponding to a different weed growth stage (e.g., 2-3 leaf, 4-5 leaf, 6-7 leaf). Include an untreated control group.
-
Herbicide Application: At each designated growth stage, apply this compound at a predetermined rate (e.g., 100 g a.i./ha) mixed with the chosen adjuvant. Ensure uniform spray coverage.
-
Efficacy Assessment:
-
Visual Injury Ratings: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a 0-100% scale (0 = no effect, 100 = complete kill).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds from a designated area within each plot or from each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis: Calculate the percent weed control and percent biomass reduction relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the different weed growth stage treatments.
Protocol for Comparative Evaluation of Adjuvants with this compound
Objective: To compare the efficacy of different types and concentrations of adjuvants when tank-mixed with this compound.
Materials:
-
This compound formulation
-
Various adjuvants (e.g., non-ionic surfactant, methylated seed oil, crop oil concentrate)
-
Target weed species at a uniform growth stage (e.g., 3-4 leaf stage)
-
Field plots or pots
-
Calibrated sprayer
-
Equipment for efficacy assessment as described in Protocol 3.1.
Procedure:
-
Experimental Design: Establish a randomized complete block design with multiple replications.
-
Treatment Groups:
-
This compound applied alone (control).
-
This compound tank-mixed with different adjuvants at various concentrations (e.g., NIS at 0.25% and 0.5% v/v; MSO at 0.5% and 1.0% v/v).
-
An untreated control.
-
-
Herbicide Application: Apply the treatments to the target weeds at the selected growth stage, ensuring consistent application parameters across all plots.
-
Efficacy Assessment: Conduct visual injury ratings and biomass reduction measurements as described in Protocol 3.1 at 7, 14, and 21 DAT.
-
Data Analysis: Statistically compare the efficacy of the different adjuvant treatments to determine the most effective adjuvant type and concentration for enhancing this compound performance.
Visualizations
The following diagrams illustrate key concepts related to the application and mechanism of action of this compound.
References
Application Notes and Protocols for Tank-Mixing Cyhalofop-butyl for Broad-Spectrum Weed Control
For Distribution to Researchers, Scientists, and Agricultural Development Professionals
These application notes provide a comprehensive overview of the principles and practices for the effective use of Cyhalofop-butyl in tank-mix combinations to achieve broad-spectrum weed control, primarily in rice cultivation. Detailed experimental protocols are included to facilitate further research and development in this area.
Introduction
This compound is a post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is a selective, systemic herbicide primarily used for the control of annual and perennial grass weeds in rice and other crops.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grassy weeds.[1][3][4] This inhibition leads to the breakdown of cell membranes and ultimately, the death of the susceptible grass species. While highly effective against grasses, this compound has no activity on broadleaf weeds or sedges. To broaden the weed control spectrum, it is commonly tank-mixed with other herbicides that target these weed types. However, the interactions between this compound and its tank-mix partners can be complex, resulting in synergistic, additive, or antagonistic effects. Careful selection of tank-mix partners and adherence to proper application protocols are critical for maximizing efficacy and avoiding crop injury.
Signaling Pathways of this compound and Common Tank-Mix Partners
Understanding the distinct modes of action of this compound and its tank-mix partners is fundamental to predicting and interpreting their combined effects.
This compound: ACCase Inhibition
This compound targets the ACCase enzyme, a critical component in the fatty acid biosynthesis pathway in the chloroplasts of monocotyledonous plants. By inhibiting this enzyme, it prevents the formation of malonyl-CoA from acetyl-CoA, a foundational step in the production of lipids necessary for cell membrane integrity and plant growth.
References
Application Notes and Protocols for Assessing Cyhalofop-butyl Sensitivity in Weed Populations
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for assessing the sensitivity of weed populations to the herbicide Cyhalofop-butyl. The protocols are designed to enable the identification of resistant populations and to quantify the level of resistance.
Introduction
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is widely used for the control of grass weeds in rice and other crops.[1][2] The mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids.[1][3] By blocking ACCase, this compound disrupts the production of lipids, leading to the breakdown of cell membranes and ultimately, the death of susceptible grass weeds.
The development of resistance to this compound in weed populations, particularly in species like Echinochloa crus-galli (barnyardgrass), poses a significant threat to crop production. Resistance can arise from target-site mutations in the ACCase gene or from non-target-site mechanisms, such as enhanced herbicide metabolism. Therefore, monitoring weed populations for this compound sensitivity is crucial for effective weed management strategies.
These application notes provide protocols for whole-plant dose-response bioassays and petri dish assays to assess this compound sensitivity. Additionally, a brief overview of molecular methods for resistance detection is included.
Key Experiments and Protocols
Whole-Plant Dose-Response Bioassay
This is the benchmark method for confirming herbicide resistance and determining the level of resistance in a weed population.
Objective: To determine the dose of this compound required to cause a 50% reduction in plant growth (GR50) for suspected resistant and known susceptible weed populations.
Materials:
-
Seeds from suspected resistant and a known susceptible weed population (e.g., Echinochloa crus-galli).
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix.
-
Growth chamber or greenhouse with controlled temperature, humidity, and lighting.
-
Technical grade this compound (purity >95%).
-
Acetone.
-
Tween® 20 or other suitable surfactant.
-
Deionized water.
-
Precision bench sprayer.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Protocol:
-
Seed Germination and Plant Growth:
-
Germinate seeds of both the suspected resistant and susceptible populations in petri dishes or directly in pots.
-
Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into individual pots.
-
Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 30°C/26°C day/night temperature, 16-hour photoperiod).
-
-
Preparation of Herbicide Solutions:
-
Prepare a stock solution of this compound by dissolving a known amount of the technical grade herbicide in acetone. For example, a 100 ppm stock solution can be prepared by dissolving 10.27 mg in 100 mL of methanol.
-
From the stock solution, prepare a series of dilutions to achieve the desired application rates. A surfactant (e.g., 0.1% v/v Tween® 20) should be added to the final spray solutions.
-
The range of doses should bracket the expected GR50 values for both susceptible and resistant populations. For example, for a susceptible E. crus-galli population, rates could be 0, 1.30, 3.89, 11.67, 35, and 105 g a.i./ha. For a suspected resistant population, the rates might be 0, 3.89, 11.67, 35, 105, and 315 g a.i./ha.
-
-
Herbicide Application:
-
When the plants reach the 3-4 leaf stage, apply the different herbicide doses using a precision bench sprayer calibrated to deliver a specific volume (e.g., 450 L/ha).
-
Include an untreated control (sprayed with the solvent and surfactant solution only) for each population.
-
Each treatment should be replicated at least three times.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 15-21 days after treatment), visually assess the plants for injury on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass for each plant and measure the fresh weight.
-
Express the fresh weight of each treated plant as a percentage of the mean fresh weight of the untreated control plants for that population.
-
Analyze the data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR50 value for each population.
-
The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Data Presentation:
| Population | Herbicide | GR50 (g a.i./ha) | Resistance Index (RI) | Reference |
| Susceptible E. crus-galli | This compound | 5.6 | - | |
| Resistant E. crus-galli | This compound | 75.8 | 13.5 | |
| Susceptible E. crus-galli (Suwon) | This compound | 12.1 | - | |
| Resistant E. crus-galli (Seosan-5) | This compound | 51.5 | 4.3 | |
| Resistant E. crus-galli (Seosan-152) | This compound | 42.9 | 3.6 | |
| Susceptible E. oryzicola (Suwon) | This compound | 24.2 | - | |
| Resistant E. oryzicola (Gimje) | This compound | 100.7 | 4.2 | |
| Resistant E. oryzicola (Iksan) | This compound | 142.2 | 5.9 |
Petri Dish/Agar-Based Seed Assay
This is a rapid and less resource-intensive method for screening a large number of samples for potential resistance. However, results should be confirmed with a whole-plant bioassay.
Objective: To assess the sensitivity of weed seeds to this compound by measuring the inhibition of germination and seedling growth.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Petri dishes (e.g., 9 cm diameter).
-
Filter paper or agar.
-
Technical grade this compound.
-
Acetone or other suitable solvent.
-
Deionized water.
-
Growth chamber or incubator.
Protocol:
-
Preparation of Herbicide Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions in deionized water or the agar medium to achieve the desired test concentrations. The concentrations should be determined based on preliminary experiments to differentiate between susceptible and resistant populations. For example, concentrations for a growth pouch test could range from 0, 0.8, 3.2, 12.8, to 51.2 mg a.i./L.
-
-
Assay Setup:
-
Place two layers of filter paper in each petri dish and moisten them with a specific volume of the corresponding herbicide solution or prepare agar plates with the herbicide incorporated.
-
Place a known number of seeds (e.g., 20-25) on the filter paper or agar surface in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Include a control treatment with only deionized water (and solvent if used).
-
Each treatment should be replicated at least three times.
-
-
Incubation and Data Collection:
-
Incubate the petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C with a 12-hour photoperiod).
-
After a specific period (e.g., 7-14 days), measure the germination percentage, and the root and shoot length of the seedlings.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each parameter compared to the untreated control.
-
The data can be used to determine the concentration of this compound that causes 50% inhibition (I50).
-
Data Presentation:
| Population | Herbicide | GR50 (mg a.i./L) - Root Length | Reference |
| Susceptible E. crus-galli (Suwon) | This compound | 25.5 | |
| Resistant E. oryzicola (Gimje) | This compound | 86.3 | |
| Resistant E. oryzicola (Iksan) | This compound | 125.0 |
Visualizations
References
Troubleshooting & Optimization
Optimizing Cyhalofop-butyl application timing for improved weed control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyhalofop-butyl. Our aim is to help you optimize its application for effective weed control in your experiments.
Troubleshooting Guides
Problem: Poor or Inconsistent Weed Control After this compound Application
If you are observing suboptimal performance from your this compound application, several factors could be at play. Follow this guide to troubleshoot the issue systematically.
1. Verify Application Timing and Weed Growth Stage:
This compound is a post-emergence herbicide, and its efficacy is highly dependent on the growth stage of the target weeds.[1]
-
Question: At what growth stage were the grassy weeds during application?
-
Troubleshooting: The optimal application window is when grassy weeds are at the 2-4 leaf stage.[1] Applying the herbicide to weeds that are too mature will likely result in reduced control. For older weeds, a higher dosage may be necessary, but this also increases the risk of crop injury.[2][3]
2. Assess Environmental Conditions:
Environmental factors at the time of and following application can significantly impact the absorption and translocation of this compound.
-
Question: What were the temperature and weather conditions during and after application?
-
Troubleshooting:
-
Temperature: Ideal application temperatures are between 15-25°C. Avoid spraying in extreme heat or drought conditions, as this can reduce herbicide efficacy. High temperatures can also increase the resistance level of some weed species to this compound.
-
Moisture: Application to moist soil enhances uptake. For rice paddies, draining the field to expose at least two-thirds of the weed foliage is recommended before spraying. The field should be re-flooded within 24 hours after application.
-
Rainfall: While some formulations like Oil Dispersion (OD) offer better rainfastness, heavy rainfall shortly after application can wash the herbicide off the weed foliage before it is adequately absorbed.
-
3. Review Application Technique and Equipment:
Proper application technique is crucial for ensuring uniform coverage and optimal herbicide performance.
-
Question: Were your sprayer and nozzles calibrated correctly? What was the spray volume?
-
Troubleshooting:
-
Calibration: Ensure your sprayer is accurately calibrated to deliver the intended dose.
-
Nozzles: Select nozzles that produce a medium to coarse droplet size to minimize drift and ensure adequate coverage. Flat-fan nozzles are commonly recommended.
-
Spray Volume: A spray volume of 300-500 L/ha is generally recommended to ensure thorough wetting of the weed foliage.
-
4. Investigate Potential Herbicide Resistance:
Repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations. This compound is an ACCase inhibitor (HRAC Group 1).
-
Question: Has this compound or other ACCase inhibitors been used repeatedly in the experimental area?
-
Troubleshooting: If resistance is suspected, consider using a herbicide with a different mode of action or implementing an integrated weed management strategy that includes non-chemical control methods. Rotating with herbicides from different HRAC groups, such as ALS inhibitors (Group 2) or PPO inhibitors (Group 14), is a key resistance management strategy.
5. Check for Tank-Mixing Incompatibility:
When tank-mixing this compound with other herbicides to broaden the weed control spectrum, antagonism can occur, reducing the efficacy of this compound.
-
Question: Was this compound tank-mixed with another herbicide?
-
Troubleshooting: Antagonism has been reported when this compound is mixed with some broadleaf herbicides like 2,4-D or Almix®. It is crucial to perform a jar test for physical compatibility before tank-mixing. If antagonism is suspected, consider sequential applications rather than a tank-mix.
Caption: A simple workflow for conducting a jar test to assess tank-mix compatibility.
Q5: What is the role of adjuvants with this compound?
Adjuvants can enhance the efficacy of this compound by improving spray deposition, adhesion to the leaf surface, and absorption of the active ingredient. The addition of certain adjuvants has been shown to significantly increase the absorption and translocation of this compound in target weeds.
Data Summary
Table 1: Recommended Application Rates of this compound for Weed Control
| Crop | Target Weed(s) | Formulation | Dosage (g a.i./ha) |
| Rice (Paddy) | Barnyardgrass, Junglerice | 10% EC | 75–120 |
| Rice (Upland) | Crabgrass, Foxtail | 15% EC | 60–100 |
| Wheat/Barley | Wild oats, Annual ryegrass | 20% EC | 50–80 |
| Direct-Seeded Rice | Barnyardgrass, Leptochloa chinensis | 40% OD | 225-300 ml/ha |
| Foxtail Millet | Echinochloa crus-galli, Digitaria sanguinalis | - | 45–67.5 |
Data compiled from multiple sources. Always consult the product label for specific recommendations.
Table 2: Efficacy of this compound on Common Grassy Weeds
| Weed Species | Growth Stage | Control Efficacy | Reference |
| Barnyardgrass (Echinochloa crus-galli) | 1-3 leaf stage | 91-98% | |
| Barnyardgrass (Echinochloa crus-galli) | 2-4 leaf stage | Effective | |
| Chinese sprangletop (Leptochloa chinensis) | Not specified | Effective | |
| Ludwigia octovalvis | Not specified | Effective at ≥75 g/ha | |
| Spenoclea zeylanica | Not specified | Effective at ≥75 g/ha |
Efficacy can vary based on environmental conditions, application technique, and weed biotype.
References
Technical Support Center: Cyhalofop-butyl Soil Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors affecting the degradation rate of Cyhalofop-butyl in soil.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent degradation rates in replicate soil samples. | - Non-homogenous soil samples.- Uneven application of this compound.- Variations in moisture content or temperature across replicates.- Microbial activity heterogeneity. | - Thoroughly sieve and mix soil before dispensing into experimental units.- Use a solvent carrier for this compound application and ensure it is evenly distributed and the solvent is evaporated before incubation.- Use a calibrated incubator and monitor moisture levels regularly, adjusting with deionized water as needed.- Pre-incubate the soil for a period before adding the herbicide to allow the microbial community to stabilize. |
| Low or no recovery of this compound from spiked control samples. | - Rapid degradation during extraction.- Inefficient extraction solvent.- Loss of analyte during sample cleanup.- Issues with the analytical instrument. | - this compound rapidly hydrolyzes to Cyhalofop-acid, especially in neutral to alkaline conditions. Ensure your analytical method is quantifying both the parent compound and its primary metabolite.[1]- Use a validated extraction method, such as acetone:water or acetonitrile, followed by liquid-liquid partitioning.[2][3]- Optimize the solid-phase extraction (SPE) cleanup step to ensure the analyte is not lost during washing or elution.- Verify the performance of your HPLC or GC system with fresh standards. |
| This compound degradation is observed in sterile control soil. | - Incomplete sterilization.- Abiotic degradation (e.g., hydrolysis). | - Confirm the effectiveness of the sterilization method (e.g., autoclaving, gamma irradiation) by plating a soil subsample on a growth medium.[4]- this compound can undergo chemical hydrolysis, particularly at higher pH values. This is an expected abiotic degradation pathway.[5] |
| High variability in half-life calculations. | - Insufficient number of time points in the degradation study.- Poor fit of the kinetic model.- Analytical variability. | - Collect samples at a higher frequency, especially in the initial phase where degradation is often fastest.- Evaluate different kinetic models (e.g., first-order, biphasic) to determine the best fit for your data.- Ensure consistent analytical performance by running quality control samples with each batch of experimental samples. |
| Matrix effects interfering with LC-MS/MS analysis. | - Co-elution of soil organic matter with the analyte. | - Improve the sample cleanup procedure to remove more of the interfering matrix components.- Use a matrix-matched calibration curve to compensate for signal suppression or enhancement.- Employ an internal standard that is structurally similar to this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation rate of this compound in soil?
A1: The primary factors are soil temperature, moisture content, pH, organic matter content, clay content, and microbial activity. Higher temperatures and moisture levels generally accelerate degradation by enhancing microbial activity. The degradation process is primarily microbial, with chemical hydrolysis also playing a role, especially in alkaline soils.
Q2: What is the main degradation product of this compound in soil?
A2: The main degradation product is Cyhalofop-acid, which is formed through the rapid hydrolysis of the butyl ester group. Cyhalofop-acid is the herbicidally active form of the molecule. Further degradation of Cyhalofop-acid also occurs.
Q3: How does soil type affect the degradation of this compound?
A3: Soil type significantly impacts degradation through its organic matter and clay content. Higher organic matter can support a larger and more diverse microbial population, leading to faster microbial degradation. However, organic matter and clay can also adsorb this compound, potentially reducing its bioavailability for microbial breakdown. The balance between these two effects determines the overall degradation rate.
Q4: What is a typical half-life for this compound in soil?
A4: The half-life of this compound in soil can vary widely depending on environmental conditions. Reported half-lives generally range from a few days to several weeks. For instance, in some studies, the half-life in soil has been observed to be between 6.6 and 21.5 days.
Q5: Why is a sterile control important in a this compound degradation study?
A5: A sterile control, where the soil has been treated to eliminate or significantly reduce microbial activity, is crucial for distinguishing between biotic (microbial) and abiotic (chemical) degradation pathways. By comparing the degradation rate in sterile versus non-sterile soil, you can quantify the contribution of microorganisms to the overall degradation of this compound.
Data Presentation
Table 1: Half-life of this compound in Different Soil and Water Systems
| Matrix | Half-life (days) | Reference |
| Paddy Soil | 7.92 - 21.50 | |
| Soil (general) | 6.6 | |
| Paddy Water | 1.01 - 1.53 | |
| Water (general) | 4.14 |
Table 2: Influence of Environmental Factors on this compound Degradation
| Factor | Effect on Degradation Rate | Explanation |
| Temperature | Increases with higher temperatures (up to an optimum) | Enhances microbial metabolism and the rate of chemical hydrolysis. |
| Moisture | Increases with higher moisture content (up to saturation) | Facilitates microbial activity and mobility of the herbicide in the soil matrix. |
| Soil pH | Degradation is generally faster in neutral to alkaline conditions | Alkaline conditions can accelerate chemical hydrolysis. Soil pH also influences the composition and activity of the microbial community. |
| Organic Matter | Can increase or decrease degradation | Higher organic matter supports more microbial activity but can also increase adsorption, reducing bioavailability. |
| Microbial Activity | Higher microbial activity leads to faster degradation | Microorganisms are the primary drivers of this compound degradation in soil. |
Experimental Protocols
Protocol 1: Soil Incubation Study for this compound Degradation
Objective: To determine the degradation rate and half-life of this compound in a specific soil under controlled laboratory conditions.
Materials:
-
Fresh soil, sieved (<2 mm)
-
Analytical grade this compound
-
Appropriate solvent (e.g., acetone)
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Incubator
-
Deionized water
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Soil Preparation: Collect fresh soil from the field, removing any large debris. Sieve the soil to <2 mm and determine its physicochemical properties (pH, organic matter content, texture).
-
Moisture Adjustment: Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity) and pre-incubate the soil in the dark at the desired temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the required amount of the stock solution to the soil to achieve the target concentration. For a non-sterile experiment, it is crucial to allow the solvent to evaporate completely in a fume hood to avoid harming the soil microorganisms.
-
Incubation: Place the treated soil samples into the incubation vessels and store them in an incubator at a constant temperature in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove replicate samples for analysis.
-
Sterile Control (Optional but Recommended): Prepare a parallel set of soil samples that have been sterilized (e.g., by autoclaving at 121°C for 30 minutes on two consecutive days). Treat these samples with this compound in the same manner as the non-sterile samples.
-
Analysis: Extract this compound and its metabolites from the soil samples using a validated extraction method. Analyze the extracts using HPLC or LC-MS/MS to determine the concentration of the parent compound and its degradation products over time.
-
Data Analysis: Plot the concentration of this compound versus time and use appropriate kinetic models to calculate the degradation rate and half-life.
Protocol 2: Extraction and Cleanup of this compound from Soil
Objective: To efficiently extract this compound and its primary metabolite, Cyhalofop-acid, from soil samples for quantitative analysis.
Materials:
-
Soil sample containing this compound residues
-
Extraction solvent (e.g., 90% acetone/10% 1.0 N HCl)
-
Sodium hydroxide (0.1 N)
-
Hydrochloric acid
-
Partitioning solvent (e.g., 60% 1-chlorobutane/40% methyl-tert-butyl ether)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica gel)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube. Add the extraction solvent, vortex thoroughly, and shake for a specified period.
-
Centrifugation: Centrifuge the sample to separate the soil from the solvent.
-
Hydrolysis (to convert this compound to Cyhalofop-acid for total residue analysis): Take an aliquot of the extract, concentrate it to remove the acetone, and then add 0.1 N sodium hydroxide to hydrolyze any remaining this compound to Cyhalofop-acid.
-
Acidification and Partitioning: Acidify the sample with hydrochloric acid and then perform a liquid-liquid extraction with the partitioning solvent.
-
Evaporation: Collect the organic layer and evaporate it to dryness using a rotary evaporator.
-
Cleanup (SPE): Reconstitute the residue in a suitable solvent and pass it through a pre-conditioned silica gel SPE cartridge to remove interfering substances.
-
Final Preparation: Elute the analyte from the SPE cartridge, evaporate the eluent to dryness, and reconstitute the final residue in the mobile phase for HPLC or LC-MS/MS analysis.
Mandatory Visualizations
Caption: Workflow for a soil incubation study of this compound degradation.
Caption: Key factors influencing the degradation rate of this compound in soil.
References
Identifying and mitigating Cyhalofop-butyl phytotoxicity in rice crops
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Cyhalofop-butyl in rice crops. Our goal is to help you identify and mitigate potential phytotoxicity issues during your experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
Problem: Rice seedlings show signs of yellowing and stunted growth after this compound application.
-
Question 1: What are the typical symptoms of this compound phytotoxicity in rice?
-
Answer: While this compound is known for its high selectivity and safety in rice, phytotoxicity can occur under certain conditions.[1][2][3] Symptoms are generally mild and transient but may include:
-
Stunting: A temporary reduction in plant height compared to untreated control plants.[4]
-
Chlorosis (Yellowing): A slight yellowing of the leaves, which typically appears a few days after application.
-
Reduced Vigor: A general lack of robustness and slower development.
-
Leaf Tip Browning: In more severe cases, the tips of the leaves may turn brown.[5] It is important to note that under recommended application rates and optimal environmental conditions, many studies report no visual phytotoxicity symptoms on rice plants.
-
-
-
Question 2: What factors could have caused these phytotoxicity symptoms?
-
Answer: Several factors can contribute to this compound phytotoxicity in rice:
-
Overdosing: Applying the herbicide at a rate higher than recommended is a primary cause of phytotoxicity.
-
Environmental Conditions: Low temperatures and high humidity can increase the likelihood of herbicide injury. Rice plants under stress from environmental factors are more susceptible to phytotoxicity.
-
Tank-Mixing Incompatibility: Antagonism can occur when this compound is tank-mixed with certain broadleaf herbicides, potentially leading to reduced weed control and increased crop stress.
-
Application Timing: Applying the herbicide outside of the recommended growth stage for rice can increase the risk of injury.
-
-
-
Question 3: How can I confirm that the observed symptoms are due to this compound and not another stressor?
-
Answer: To diagnose the issue, you can perform a series of assessments:
-
Visual Assessment: Compare the affected plants to an untreated control group. Use a rating scale to quantify the level of injury (see Experimental Protocols section).
-
Oxidative Stress Assays: Herbicide-induced phytotoxicity is often linked to oxidative stress. You can measure markers of oxidative stress such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) content in the rice leaves (see Experimental Protocols section).
-
Root and Shoot Elongation Bioassay: Conduct a controlled experiment to assess the impact of different this compound concentrations on rice seedling growth (see Experimental Protocols section).
-
-
Problem: Reduced weed control efficacy and potential for rice injury when tank-mixing this compound with other herbicides.
-
Question 1: Can tank-mixing this compound with other herbicides cause phytotoxicity in rice?
-
Answer: Yes, improper tank-mixing can lead to phytotoxicity. Some herbicide partners can have an antagonistic effect, which may reduce the efficacy of this compound against target weeds and potentially increase stress on the rice crop. It is crucial to only use recommended tank-mix partners.
-
-
Question 2: How can I mitigate the risks associated with tank-mixing?
-
Answer:
-
Consult Compatibility Charts: Always refer to the manufacturer's guidelines for compatible tank-mix partners.
-
Jar Test: Before mixing a large batch, perform a jar test to check for physical compatibility between the products.
-
Sequential Application: If compatibility is a concern, consider a sequential application where this compound and the other herbicide are applied separately with a few days interval.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mode of action of this compound and why is it selective for rice?
-
A1: this compound is an aryloxyphenoxypropionate (AOPP) herbicide. Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grassy weeds. This disruption of lipid production leads to the breakdown of cell membranes and ultimately, the death of the weed. Rice plants are tolerant because they can rapidly metabolize this compound into an inactive form.
-
-
Q2: What are the recommended application rates for this compound in rice to avoid phytotoxicity?
-
A2: Recommended rates typically range from 75 to 120 grams of active ingredient per hectare (g a.i./ha), depending on the weed spectrum and growth stage. Adhering to these rates is critical to prevent crop injury.
-
-
Q3: Can herbicide safeners be used to mitigate this compound phytotoxicity?
-
A3: Yes, herbicide safeners can be effective. Safeners like isoxadifen-ethyl work by enhancing the metabolic detoxification of the herbicide in the rice plant, without affecting its efficacy on target weeds.
-
-
Q4: What is the mechanism of action for safeners like isoxadifen-ethyl?
-
A4: Isoxadifen-ethyl stimulates the activity of glutathione S-transferases (GSTs), which are enzymes that play a key role in detoxifying herbicides by conjugating them with glutathione, rendering them non-toxic to the plant.
-
Data Presentation
Table 1: Visual Phytotoxicity Assessment of this compound on Rice Seedlings
| Treatment (g a.i./ha) | Visual Injury Score (0-10 Scale) at 7 Days After Treatment | Visual Injury Score (0-10 Scale) at 14 Days After Treatment |
| 0 (Control) | 0 | 0 |
| 75 (Recommended Rate) | 0 | 0 |
| 150 (2x Recommended Rate) | 1.5 (Slight stunting) | 0.5 (Recovery observed) |
| 300 (4x Recommended Rate) | 3.0 (Moderate stunting and slight chlorosis) | 1.5 (Stunting persists) |
Note: Data is illustrative, based on the principle that higher doses increase phytotoxicity. A score of 0 indicates no injury, while 10 indicates complete plant death.
Table 2: Effect of this compound on Oxidative Stress Markers in Rice Leaves
| Treatment (g a.i./ha) | Hydrogen Peroxide (H₂O₂) Content (µmol/g FW) | Malondialdehyde (MDA) Content (nmol/g FW) |
| 0 (Control) | 1.2 | 25 |
| 75 (Recommended Rate) | 1.3 | 27 |
| 150 (2x Recommended Rate) | 2.5 | 45 |
| 300 (4x Recommended Rate) | 4.8 | 78 |
Note: Data is illustrative. Increased levels of H₂O₂ and MDA indicate higher oxidative stress.
Table 3: Effect of this compound on Rice Seedling Growth in a Bioassay
| Treatment (g a.i./ha) | Root Length (% of Control) | Shoot Length (% of Control) |
| 0 (Control) | 100 | 100 |
| 75 (Recommended Rate) | 98 | 99 |
| 150 (2x Recommended Rate) | 85 | 90 |
| 300 (4x Recommended Rate) | 65 | 75 |
Note: Data is illustrative, showing the inhibitory effect of higher herbicide concentrations on growth.
Experimental Protocols
Protocol 1: Visual Phytotoxicity Assessment
-
Objective: To visually assess and quantify the degree of phytotoxicity on rice plants after this compound application.
-
Procedure:
-
At 7 and 14 days after herbicide application, visually inspect the rice plants for any signs of injury, including stunting, chlorosis, and necrosis.
-
Use a 0-10 rating scale, where 0 represents no visible injury and 10 represents complete plant death.
-
Compare the treated plants to an untreated control group to establish a baseline.
-
Record the average score for each treatment group.
-
Protocol 2: Determination of Hydrogen Peroxide (H₂O₂) Content
-
Objective: To quantify the level of hydrogen peroxide in rice leaf tissue as an indicator of oxidative stress.
-
Materials:
-
Rice leaf tissue (0.5 g)
-
Trichloroacetic acid (TCA), 0.1% (w/v)
-
Potassium phosphate buffer (10 mM, pH 7.0)
-
Potassium iodide (KI), 1 M
-
Spectrophotometer
-
-
Procedure:
-
Homogenize 0.5 g of fresh leaf tissue in 5 mL of 0.1% TCA on ice.
-
Centrifuge the homogenate at 12,000 g for 15 minutes at 4°C.
-
Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Measure the absorbance of the mixture at 390 nm.
-
Calculate the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.
-
Protocol 3: Determination of Malondialdehyde (MDA) Content
-
Objective: To measure the level of lipid peroxidation in rice leaf tissue by quantifying MDA content.
-
Materials:
-
Rice leaf tissue (0.5 g)
-
Trichloroacetic acid (TCA), 20% and 10% (w/v)
-
Thiobarbituric acid (TBA), 0.5% (w/v) in 20% TCA
-
Spectrophotometer
-
-
Procedure:
-
Homogenize 0.5 g of fresh leaf tissue in 5 mL of 10% TCA.
-
Centrifuge the homogenate at 10,000 g for 10 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 0.5% TBA in 20% TCA.
-
Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.
-
Centrifuge at 10,000 g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA concentration using the following formula: MDA (nmol/mL) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶.
-
Protocol 4: Rice Root and Shoot Elongation Bioassay
-
Objective: To assess the effect of different concentrations of this compound on the early growth of rice seedlings.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations.
-
Germinate rice seeds on filter paper moistened with the respective herbicide solutions in petri dishes. Include a control with distilled water.
-
Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition for each concentration relative to the control.
-
Mandatory Visualization
Caption: Logical workflow of this compound phytotoxicity and mitigation in rice.
Caption: Experimental workflow for diagnosing this compound phytotoxicity.
References
- 1. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. News - Safe rice field herbicide this compound -it is expected to show its strength as a fly control spray [bigpesticides.com]
- 4. Frontiers | Propyrisulfuron plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice [frontiersin.org]
- 5. This compound Herbicide | Selective Post-Emergence Grass Control [smagrichem.com]
Technical Support Center: Enhancing the Rainfastness of Cyhalofop-butyl Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the rainfastness of Cyhalofop-butyl formulations during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound formulations and their rainfastness.
Issue 1: Inconsistent Efficacy Results After Simulated Rainfall
-
Question: We are observing high variability in the efficacy of our this compound formulation after applying simulated rainfall in our experiments. What could be the cause?
-
Answer: Inconsistent results post-rainfall simulation can stem from several experimental variables. Firstly, ensure the uniformity of your rainfall simulation. The intensity and volume of rain should be consistent across all samples.[1][2] Secondly, the time interval between herbicide application and the onset of rain is a critical factor; even short delays can significantly impact the absorption of the active ingredient.[3][4] Environmental conditions such as temperature and humidity before and during the experiment can also affect the drying time of the formulation and the physiological state of the target weeds, influencing uptake.[5] Finally, consider the growth stage and condition of the target weeds; plants under stress may exhibit altered cuticular properties, leading to variable absorption.
Issue 2: Poor Rainfastness with an Emulsifiable Concentrate (EC) Formulation
-
Question: Our standard this compound EC formulation is showing significant wash-off in our rainfastness assays. How can we improve this?
-
Answer: Emulsifiable Concentrate (EC) formulations, while common, can be susceptible to wash-off, especially with rainfall occurring shortly after application. To enhance rainfastness, consider the following:
-
Incorporate Adjuvants: The addition of tank-mix adjuvants, particularly oil-based adjuvants or non-ionic surfactants, can significantly improve the retention, spreading, and penetration of this compound on the leaf surface. Methylated seed oils (MSOs) are known to be effective in dissolving the leaf's waxy cuticle, which can lead to faster absorption.
-
Switch to an Oil Dispersion (OD) Formulation: OD formulations inherently offer better rainfastness. The oil carrier enhances adhesion to the waxy leaf surfaces and protects the active ingredient from being easily washed off.
-
Issue 3: Difficulty in Quantifying the Amount of this compound Washed Off
-
Question: We are struggling to develop a reliable method to quantify the amount of this compound that has been washed off the plant foliage in our experiments. What is a recommended approach?
-
Answer: A robust method for quantifying wash-off involves a combination of simulated rainfall and analytical chemistry. After applying the formulation and allowing it to dry for a specified period, subject the treated plants to a standardized simulated rainfall. The "wash-off" liquid (the simulated rain collected after it has run off the leaves) can be collected and analyzed for this compound and its primary metabolite, cyhalofop acid, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Simultaneously, the amount of active ingredient remaining on the leaf surface can be determined by extracting the leaves with a suitable solvent and analyzing the extract. This dual approach provides a comprehensive measure of rainfastness.
Frequently Asked Questions (FAQs)
Formulation and Adjuvants
-
Q1: What is the primary advantage of an Oil Dispersion (OD) formulation over an Emulsifiable Concentrate (EC) formulation for rainfastness?
-
A1: The primary advantage of an OD formulation is its enhanced adhesion to the waxy surfaces of grass weeds. The oil-based carrier spreads evenly and helps the active ingredient, this compound, to penetrate the leaf cuticle more effectively, leading to faster absorption and reduced susceptibility to wash-off from rain.
-
-
Q2: What type of adjuvants are most effective at improving the rainfastness of this compound?
-
A2: Oil-based adjuvants, such as methylated seed oils (MSOs) and crop oil concentrates (COCs), are highly effective. They work by helping to dissolve the waxy layer on the leaf surface, which facilitates the penetration of the herbicide. Non-ionic surfactants (NIS) and organosilicone adjuvants can also improve rainfastness by enhancing the spreading and retention of the spray droplets on the leaf.
-
-
Q3: Can tank-mixing this compound with other herbicides affect its rainfastness?
-
A3: Yes, tank-mixing can influence rainfastness. Some herbicides may have antagonistic effects, potentially reducing the absorption of this compound. It is crucial to conduct compatibility tests (jar tests) before application. Conversely, some tank-mix partners may not negatively impact or could even have a neutral effect on rainfastness.
-
Experimental Design
-
Q4: What are the key parameters to control in a rainfall simulation experiment for testing rainfastness?
-
A4: The most critical parameters are:
-
Rainfall Intensity: Measured in mm/hour, this should be consistent and representative of natural rainfall conditions.
-
Rainfall Duration: The length of the simulated rainfall event.
-
Time Interval: The period between the application of the this compound formulation and the start of the simulated rainfall.
-
Droplet Size: The size of the simulated raindrops can affect the force of impact on the leaf surface.
-
-
-
Q5: How long after application does this compound typically become rainfast?
-
A5: The rainfast period can vary depending on the formulation, the use of adjuvants, and environmental conditions. Generally, formulations with enhanced rainfastness properties, such as OD formulations or those mixed with effective adjuvants, can become rainfast in as little as 30 to 60 minutes. However, for standard EC formulations without adjuvants, a longer period of 6 to 12 hours may be required.
-
Data Presentation
Table 1: Qualitative Comparison of this compound Formulations
| Formulation Type | Key Characteristics for Rainfastness | Advantages | Disadvantages |
| Emulsifiable Concentrate (EC) | Active ingredient is dissolved in a solvent with an emulsifier. | Good spontaneous emulsification in water. | Can be more prone to wash-off without adjuvants. |
| Oil Dispersion (OD) | Solid active ingredient is dispersed in an oil-based carrier. | Excellent adhesion to waxy leaf surfaces, leading to strong rainfastness. | May require more vigorous agitation to ensure uniform dispersion. |
Table 2: Effect of Adjuvant on the Efficacy and Rainfastness of an Aryloxyphenoxypropionate Herbicide (Clodinafop, as a proxy for this compound)
Data derived from experiments with clodinafop, an herbicide in the same chemical class as this compound.
| Treatment | Rainfall Event (5mm) | Reduction in Oat Fresh Weight (%) |
| Clodinafop EC (no adjuvant) | No Rain | 45 |
| Rain after 5 minutes | 15 | |
| Rain after 1 hour | 20 | |
| Clodinafop EC + DC Trate (adjuvant) | No Rain | 73 |
| Rain after 5 minutes | 55 | |
| Rain after 1 hour | 60 |
Source: Adapted from a study on clodinafop rainfastness.
Experimental Protocols
Protocol 1: Evaluation of Formulation Rainfastness Using a Rainfall Simulator
-
Plant Preparation: Grow a suitable grass weed species (e.g., Barnyardgrass, Echinochloa crus-galli) in pots to the 2-4 leaf stage under controlled greenhouse conditions.
-
Herbicide Application: Prepare the different this compound formulations to be tested at their recommended concentrations. Apply the formulations to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Leave a set of plants untreated as a control.
-
Drying Time: Allow the applied formulations to dry on the leaf surfaces for predefined intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Rainfall Simulation: Place the treated plants in a rainfall simulator. Apply a standardized simulated rainfall of a specific intensity (e.g., 20 mm/hr) and duration (e.g., 30 minutes).
-
Post-Rainfall Growth: After the rainfall simulation, return the plants to the greenhouse and allow them to grow for a specified period (e.g., 14-21 days).
-
Efficacy Assessment: Evaluate the efficacy of each treatment by visually assessing the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Compare the efficacy of the rained-on treatments to the non-rained-on treatments for each formulation to determine the impact of rainfall on performance.
Protocol 2: Quantification of this compound Wash-off
-
Plant Treatment: Apply the this compound formulations to the target weed species as described in Protocol 1.
-
Drying and Rainfall: After the specified drying time, place individual plants under the rainfall simulator. Position a collection funnel and vessel beneath the plant to capture all the runoff water.
-
Sample Collection: Collect the entire volume of runoff water (the "wash-off" sample).
-
Leaf Extraction: After the rainfall simulation, carefully excise the leaves from the treated plant. Extract the remaining this compound from the leaf surfaces using an appropriate solvent (e.g., acetonitrile).
-
Sample Preparation: Filter the wash-off water and the leaf extract to remove any particulate matter.
-
Analytical Quantification: Analyze the concentration of this compound and its primary metabolite, cyhalofop acid, in both the wash-off water and the leaf extract using a validated HPLC or LC-MS/MS method.
-
Calculation: Calculate the percentage of the initially applied this compound that was washed off the leaves and the percentage that remained on the leaves.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the rainfastness of this compound formulations.
Caption: Logical relationships of factors contributing to enhanced rainfastness.
References
- 1. caws.org.nz [caws.org.nz]
- 2. Effect of Rainfall Intensity on Glyphosate Herbicide Effectiveness in Controlling Ageratum conyzoides, Rottboellia exaltata, and Cyperus rotundus Weeds | Agromet [journal.ipb.ac.id]
- 3. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 4. Rainfastness and glyphosate and sulfosate efficacy using different formulations - Advances in Weed Science [awsjournal.org]
- 5. How Temperature and Rain Can Affect Burndown Herbicides | CropWatch | Nebraska [cropwatch.unl.edu]
Technical Support Center: Management Strategies for Cyhalofop-butyl Resistant Sprangletop (Leptochloa chinensis)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working on Cyhalofop-butyl resistance in sprangletop (Leptochloa chinensis).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in sprangletop?
A1: this compound resistance in sprangletop (Leptochloa chinensis) is primarily attributed to two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2][3]
-
Target-Site Resistance (TSR): This form of resistance arises from mutations in the acetyl-CoA carboxylase (ACCase) gene, which is the target enzyme for this compound.[4][5] These mutations prevent the herbicide from effectively binding to the enzyme, thus rendering it ineffective. Several amino acid substitutions in the ACCase gene have been identified in resistant sprangletop populations.
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR in sprangletop is enhanced metabolic resistance, where the herbicide is broken down into non-toxic substances by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).
Q2: Which specific mutations in the ACCase gene are known to confer resistance to this compound in sprangletop?
A2: Several mutations in the carboxyltransferase (CT) domain of the ACCase gene have been identified in this compound resistant Leptochloa chinensis populations. These include:
-
I1781L (Ile-1781-Leu)
-
W1999C (Trp-1999-Cys)
-
W2027S/L/C (Trp-2027-Ser/Leu/Cys)
-
I2041N (Ile-2041-Asn)
-
D2078G (Asp-2078-Gly)
-
L1818F (Leu-1818-Phe)
-
G2096A (Gly-2096-Ala)
The W1999C and W2027C mutations are among the most commonly detected.
Q3: How can I determine if a sprangletop population has target-site or non-target-site resistance?
A3: Distinguishing between TSR and NTSR involves a combination of molecular and biochemical assays:
-
ACCase Gene Sequencing: Sequencing the CT domain of the ACCase gene from resistant plants will identify any known resistance-conferring mutations. The absence of such mutations suggests an NTSR mechanism.
-
Metabolic Inhibition Assays: The use of P450 inhibitors (e.g., malathion, piperonyl butoxide - PBO) or GST inhibitors (e.g., 4-chloro-7-nitrobenzoxadiazole - NBD-Cl) can help determine the involvement of metabolic resistance. If the application of these inhibitors restores the efficacy of this compound, it indicates that NTSR through enhanced metabolism is the likely resistance mechanism.
-
Cross-Resistance Patterns: Testing the resistant population against other ACCase-inhibiting herbicides and herbicides with different modes of action can provide clues. TSR mutations often confer specific cross-resistance patterns to other ACCase inhibitors, while NTSR may result in broader and less predictable cross-resistance.
Q4: What are the typical resistance levels observed in this compound resistant sprangletop?
A4: The resistance level, often expressed as a Resistance Index (RI), can vary significantly among different populations. The RI is calculated by dividing the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% effective dose (ED₅₀) in the resistant population by that of a susceptible population. Studies have reported RI values for this compound in Leptochloa chinensis ranging from 2.47 to as high as 191.6.
Troubleshooting Guide
Problem 1: My whole-plant dose-response assay shows inconsistent results.
-
Possible Cause 1: Genetic variability within the seed population.
-
Solution: Ensure that seeds are collected from multiple plants within the suspected resistant population to capture the genetic diversity. For initial screenings, a larger number of seedlings (e.g., 100) per population can help determine the frequency of resistance.
-
-
Possible Cause 2: Inconsistent plant growth stage.
-
Solution: Treat all plants at a uniform growth stage, typically the three- to four-leaf stage, for ACCase-inhibiting herbicides.
-
-
Possible Cause 3: Improper herbicide application.
-
Solution: Calibrate your sprayer to ensure a consistent application volume and speed. Use a range of herbicide doses, including a non-treated control and doses above and below the recommended field rate, to accurately determine the GR₅₀ or ED₅₀.
-
Problem 2: I am unable to amplify the ACCase gene for sequencing.
-
Possible Cause 1: Poor DNA quality.
-
Solution: Use a reliable DNA extraction kit specifically designed for plant tissues. Ensure that the extracted DNA is free of contaminants that can inhibit PCR.
-
-
Possible Cause 2: Inappropriate primer design.
-
Solution: Utilize primers that have been successfully used in published studies for amplifying the CT domain of the ACCase gene in Leptochloa species. Ensure primer sequences are correct and that the annealing temperature in your PCR protocol is optimized.
-
-
Possible Cause 3: Presence of PCR inhibitors in the DNA sample.
-
Solution: Dilute the DNA template to reduce the concentration of inhibitors. Alternatively, re-purify the DNA using a cleanup kit.
-
Problem 3: My metabolic inhibition assay with P450/GST inhibitors did not reverse resistance.
-
Possible Cause 1: The resistance mechanism is not metabolic.
-
Solution: The primary resistance mechanism may be target-site resistance. Proceed with ACCase gene sequencing to check for known mutations.
-
-
Possible Cause 2: The specific P450 or GST enzymes involved are not inhibited by the chemicals used.
-
Solution: Some resistant populations may have detoxification enzymes that are not affected by common inhibitors like malathion or NBD-Cl. Consider that a novel or less common metabolic pathway might be involved.
-
-
Possible Cause 3: The timing or concentration of the inhibitor application was not optimal.
-
Solution: Apply the inhibitor prior to the herbicide application (e.g., 1 hour before) to ensure it has been absorbed and is active when the herbicide is applied. Ensure the inhibitor concentration is sufficient to have a synergistic effect.
-
Data Presentation
Table 1: Documented ACCase Gene Mutations Conferring this compound Resistance in Leptochloa chinensis
| Mutation | Amino Acid Change | Reference(s) |
| I1781L | Isoleucine to Leucine | |
| W1999C | Tryptophan to Cysteine | |
| W2027S | Tryptophan to Serine | |
| W2027L | Tryptophan to Leucine | |
| W2027C | Tryptophan to Cysteine | |
| I2041N | Isoleucine to Asparagine | |
| D2078G | Aspartate to Glycine | |
| L1818F | Leucine to Phenylalanine | |
| G2096A | Glycine to Alanine |
Table 2: Resistance Levels to this compound in Various Leptochloa chinensis Populations
| Population | GR₅₀ or ED₅₀ (g a.i. ha⁻¹) | Resistance Index (RI) | Resistance Mechanism | Reference |
| ZHYH | - | 75.8 | TSR (W2027C) | |
| LC-1701 | 187.7 | - | TSR (W2027C) & NTSR | |
| LC-1704 | 735.7 | - | TSR (L1818F) & NTSR | |
| YZ-R | - | 191.6 | NTSR (Enhanced Metabolism) | |
| Various (Anhui) | - | 2.47 - 36.94 | TSR | |
| Kedah-SB8 | 0.05 g m⁻² | 6.25 | Not specified | |
| Various (China) | 108.4 - 1443.5 | 9.1 - 121.8 | TSR |
Table 3: Upregulated Genes Associated with Metabolic Resistance to this compound in Leptochloa chinensis
| Gene Family | Upregulated Genes | Reference(s) |
| Cytochrome P450 | CYP71Z18, CYP71C4, CYP71C1, CYP81Q32, CYP76B6 | |
| Glutathione S-Transferase | GSTF11, GSTF1, GSTU6 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
Objective: To determine the level of resistance to this compound in a sprangletop population.
Materials:
-
Seeds from suspected resistant and a known susceptible sprangletop population.
-
Pots (e.g., 9 cm diameter) filled with appropriate potting mix.
-
Greenhouse or growth chamber with controlled temperature and light.
-
This compound herbicide formulation.
-
Laboratory sprayer with a flat-fan nozzle.
-
Deionized water.
-
Balance and measuring cylinders.
Methodology:
-
Seed Germination and Plant Growth:
-
Sow approximately 20-30 seeds per pot on the soil surface and lightly cover. Leptochloa chinensis germination is stimulated by light, so do not bury seeds too deep.
-
Grow plants in a greenhouse or growth chamber at approximately 25-35°C with a 12-hour photoperiod.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 10 plants).
-
-
Herbicide Application:
-
When plants reach the 3-4 leaf stage, prepare a range of this compound concentrations. For a resistant population, this might range from 0 to over 4000 g a.i. ha⁻¹, while for a susceptible population, the range would be much lower. A non-treated control (sprayed with water only) must be included.
-
Spray the plants using a calibrated laboratory sprayer. Ensure even coverage.
-
-
Data Collection and Analysis:
-
At 21 days after treatment, visually assess plant survival and biomass.
-
Harvest the above-ground biomass from each pot, and determine the fresh weight. Dry the biomass at 60-70°C for 72 hours and record the dry weight.
-
Calculate the percent growth reduction relative to the non-treated control for each herbicide dose.
-
Use a statistical software package (e.g., R with the drc package) to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR₅₀ or ED₅₀ for both the resistant and susceptible populations.
-
Calculate the Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).
-
Protocol 2: ACCase Gene Sequencing for Mutation Detection
Objective: To identify known mutations in the ACCase gene that confer resistance.
Materials:
-
Fresh leaf tissue from resistant and susceptible sprangletop plants.
-
Liquid nitrogen.
-
DNA extraction kit for plants.
-
PCR thermocycler.
-
Primers flanking the CT domain of the ACCase gene.
-
Taq DNA polymerase and dNTPs.
-
Agarose gel electrophoresis equipment.
-
Gel extraction kit.
-
Sanger sequencing service.
Methodology:
-
DNA Extraction:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and extract genomic DNA using a plant DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer or fluorometer.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to amplify the CT domain of the ACCase gene.
-
A typical PCR program would be: initial denaturation at 95°C for 4 min, followed by 35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 2 min, with a final extension at 72°C for 10 min.
-
Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.
-
-
Sequencing and Analysis:
-
Purify the PCR product from the gel using a gel extraction kit.
-
Send the purified product for Sanger sequencing using both forward and reverse primers.
-
Align the obtained sequences from resistant and susceptible plants with a reference ACCase sequence from a susceptible Leptochloa chinensis or a related grass species.
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change at known resistance-conferring positions.
-
Visualizations
Diagram 1: Mechanisms of this compound Resistance
Caption: Overview of Target-Site and Non-Target-Site Resistance to this compound.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: Logical workflow for the investigation of this compound resistance.
References
- 1. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germination Ecology of Chinese Sprangletop (Leptochloa chinensis) in the Philippines | Weed Science | Cambridge Core [cambridge.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
Technical Support Center: Optimizing Cyhalofop-butyl Efficacy with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the herbicide Cyhalofop-butyl and adjuvants aimed at improving its uptake and translocation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of adjuvants with this compound.
Q1: What is the primary mode of action of this compound and why are adjuvants necessary?
A1: this compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grassy weeds.[1][2] This inhibition disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the weed. This compound itself is a pro-herbicide and is converted to its active form, cyhalofop-acid, within the plant. Adjuvants are essential to enhance the efficacy of this compound by improving its absorption into the plant tissue and its translocation to the site of action in the meristematic regions.
Q2: What types of adjuvants are most effective with this compound?
A2: Various types of adjuvants can improve the performance of this compound. These are broadly categorized as activator adjuvants, which enhance herbicide activity. The most common types include:
-
Non-ionic surfactants (NIS): These reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Oil concentrates (OCs): These include crop oil concentrates (COCs) and methylated seed oils (MSOs), which can enhance penetration through the waxy cuticle of the leaf.
-
Organosilicone surfactants: These are "super-spreaders" that dramatically reduce surface tension, leading to rapid spreading and potential stomatal infiltration of the herbicide.
The choice of adjuvant can significantly influence the efficacy of this compound, with some studies showing that the addition of tank-mixed adjuvants can make the herbicide approximately twice as effective.
Q3: Can tank-mixing this compound with other herbicides and adjuvants lead to negative interactions?
A3: Yes, herbicide antagonism is a known issue. Tank-mixing this compound with certain broadleaf herbicides can reduce its efficacy against grass weeds. For instance, some studies have shown that the activity of this compound can be diminished when mixed with herbicides like 2,4-D or Almix® (a combination of chlorimuron-ethyl and metsulfuron-methyl). It is crucial to conduct compatibility tests (jar tests) before tank-mixing herbicides and adjuvants to ensure physical compatibility and to be aware of potential antagonistic effects on biological efficacy.
Q4: What are the typical symptoms of this compound phytotoxicity on rice, and can adjuvants influence this?
A4: While this compound is generally selective for rice, phytotoxicity can occur, especially at higher doses. Symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death) of the leaves. While adjuvants enhance herbicide uptake in weeds, they can potentially increase the absorption in rice as well, which might exacerbate phytotoxicity symptoms if the herbicide is not used according to the label recommendations.
Q5: How do environmental conditions affect the performance of this compound with adjuvants?
A5: Environmental factors play a critical role in the efficacy of post-emergence herbicides like this compound. High temperature and low humidity can lead to the development of a thicker leaf cuticle, which can reduce herbicide absorption. In such conditions, the use of oil-based adjuvants may be particularly beneficial to aid penetration. Conversely, rainfall shortly after application can wash the herbicide off the leaves before it is absorbed. Some adjuvants can increase the rainfastness of the herbicide by accelerating its uptake.
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experimentation.
Guide 1: Inconsistent or Lower-than-Expected Herbicide Efficacy
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor adjuvant selection or concentration | Review the type and concentration of the adjuvant used. | Experiment with different classes of adjuvants (NIS, OCs, organosilicones) at various concentrations to determine the optimal combination for the target weed species and environmental conditions. |
| Herbicide antagonism in tank mixes | If tank-mixing with other herbicides, antagonism may be occurring. | Conduct experiments with this compound alone and in combination with the tank-mix partner to confirm antagonism. Consider sequential applications rather than a tank mix if antagonism is confirmed. |
| Suboptimal environmental conditions | Analyze environmental data (temperature, humidity, rainfall) at the time of application. | If possible, repeat experiments under more favorable conditions (e.g., moderate temperatures, higher humidity, no imminent rainfall). For field trials, record environmental data meticulously. |
| Weed growth stage and health | The developmental stage and health of the target weeds can affect herbicide uptake. | Apply this compound to actively growing, young weeds as they are generally more susceptible. Avoid application to weeds under stress (e.g., drought). |
| Incorrect application technique | Improper spray volume, pressure, or nozzle type can lead to poor coverage. | Ensure spray equipment is calibrated correctly to deliver a uniform spray pattern with appropriate droplet size for optimal leaf coverage. |
Guide 2: Issues with a HPLC Analysis of this compound and its Metabolites
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor peak shape (tailing, fronting, or splitting) | Review the mobile phase composition, pH, and column condition. | Ensure the mobile phase is properly degassed and that the pH is appropriate for the analytes. Check for column contamination or degradation; if necessary, wash or replace the column. For aryloxyphenoxypropionate herbicides, a C18 column is commonly used. |
| Inconsistent retention times | Check for leaks in the HPLC system, temperature fluctuations, or changes in mobile phase composition. | Inspect all fittings for leaks. Use a column oven to maintain a stable temperature. Ensure the mobile phase is prepared consistently and is well-mixed. |
| Baseline noise or drift | Examine the quality of solvents, detector lamp, and system cleanliness. | Use high-purity HPLC-grade solvents. Check the detector lamp's age and intensity. Flush the system to remove any contaminants. |
| Low recovery of analytes from plant matrix | The extraction and clean-up procedure may be inefficient. | Optimize the extraction solvent and clean-up steps (e.g., solid-phase extraction) to minimize matrix effects and improve the recovery of this compound and its acid metabolite. |
Section 3: Data Presentation
Table 1: Comparative Efficacy of this compound with and without Adjuvants on Barnyardgrass (Echinochloa crus-galli)
| Treatment | Application Rate (g a.i./ha) | Adjuvant Type | Adjuvant Concentration (% v/v) | Efficacy (% Control) |
| This compound | 75 | None | - | 45 |
| This compound | 75 | Non-ionic Surfactant (NIS) | 0.25 | 70 |
| This compound | 75 | Methylated Seed Oil (MSO) | 1.0 | 85 |
| This compound | 75 | Organosilicone Surfactant | 0.1 | 90 |
Note: The data presented in this table are illustrative and compiled from various sources indicating the general trend of improved efficacy with adjuvants. Actual results may vary depending on experimental conditions.
Table 2: Influence of Adjuvants on the Uptake and Translocation of this compound in Barnyardgrass
| Adjuvant Type | Effect on Droplet Spreading | Impact on Cuticle Penetration | Influence on Upward Translocation | Influence on Downward Translocation |
| None | Limited | Low | Minimal | Moderate |
| Non-ionic Surfactant | Increased | Moderate | Moderate | Enhanced |
| Methylated Seed Oil | Increased | High | Moderate | Enhanced |
| Organosilicone Surfactant | Significantly Increased | High | Enhanced | Enhanced |
Source: Qualitative summary based on findings that adjuvants decrease surface tension, damage the epidermal wax layer, and promote translocation.
Section 4: Experimental Protocols
Protocol 1: Determination of this compound Uptake and Translocation using Radiolabeled Herbicide
Objective: To quantify the absorption and movement of this compound in a target weed species with and without different adjuvants.
Materials:
-
¹⁴C-labeled this compound
-
Technical grade this compound
-
Selected adjuvants (e.g., NIS, MSO, Organosilicone)
-
Target weed plants (e.g., Barnyardgrass) at the 3-4 leaf stage
-
Micropipette
-
Liquid scintillation counter and vials
-
Scintillation cocktail
-
Plant tissue oxidizer
Methodology:
-
Plant Preparation: Grow target weeds in a controlled environment to a uniform size (3-4 leaf stage).
-
Treatment Solution Preparation: Prepare treatment solutions containing a known concentration of technical grade this compound and a specific amount of ¹⁴C-Cyhalofop-butyl. Prepare separate solutions for each adjuvant being tested at the desired concentration.
-
Application: Apply a small, precise droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of a specific leaf (e.g., the second leaf) of each plant.
-
Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, and 72 hours).
-
Leaf Washing: At each harvest time, carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the wash solution is quantified by liquid scintillation counting to determine the amount of unabsorbed ¹⁴C-Cyhalofop-butyl.
-
Sectioning: Divide the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Translocation: Dry and combust each plant section in a plant tissue oxidizer. The resulting ¹⁴CO₂ is trapped and the radioactivity is quantified by liquid scintillation counting.
-
Data Analysis:
-
Uptake (%): [(Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity] x 100
-
Translocation (% of absorbed): (Radioactivity in a specific plant part / Total absorbed radioactivity) x 100
-
Section 5: Visualizations
Caption: Mode of action of this compound and the role of adjuvants.
Caption: Workflow for uptake and translocation study.
Caption: Troubleshooting logic for low herbicide efficacy.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cyhalofop-butyl in Complex Matrices
This guide provides a detailed comparison of various validated analytical methods for the determination of Cyhalofop-butyl and its metabolites in complex matrices. The information is intended for researchers, scientists, and professionals in drug development and pesticide residue analysis. The guide covers different extraction techniques and analytical instrumentation, presenting supporting experimental data to facilitate objective comparison.
Data Presentation
The performance of different analytical methods for this compound is summarized in the tables below, categorized by the analytical technique employed.
Table 1: Performance of Liquid Chromatography-Based Methods
| Analytical Technique | Matrix | Extraction Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Linearity (r²) | Reference |
| UPLC | Cereals | QuEChERS | 0.01 | 89.23 - 101.12 | 1.1 - 3.3 | >0.99 | [1][2] |
| UPLC | Oilseeds | QuEChERS | 0.02 | 85.12 - 92.34 | 1.1 - 3.3 | >0.99 | [1][2] |
| HPLC-UV | Water | LLE & SPE | 0.02 (ppm) | 82.5 - 100.0 | - | - | [3] |
| HPLC-UV | Soil | LLE & SPE | 0.02 (ppm) | 66.7 - 97.9 | - | - | |
| LC-MS/MS | Brown Rice, Soybean, Potato, Pepper, Mandarin | QuEChERS (EN) | 0.01 | 70 - 120 | <20 | ≥0.999 | |
| HPLC-MS/MS | Paddy Water, Paddy Soil, Rice Plant, Straw, Hulls, Husked Rice | Acetonitrile Extraction | 0.01 | 76.1 - 107.5 | 1.1 - 8.2 | - | |
| UPLC-MS/MS | Fruits, Vegetables, Grains, Edible Oils | QuEChERS | 0.0001 - 0.008 | 69.8 - 120 | 0.6 - 19.5 | >0.993 |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
QuEChERS-UPLC Method for Cereals and Oilseeds
This method is suitable for the simultaneous determination of this compound and its metabolite, cyhalofop-acid.
-
Sample Preparation:
-
Weigh 2.0 g (for cereals) or 5.0 g (for oilseeds) of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid in an acetonitrile:water (1:1, v/v) solution.
-
Homogenize at high speed for 2 minutes.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1.5 mL of the supernatant to a d-SPE tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before UPLC analysis.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and a mixture of methanol and acetonitrile.
-
Detection: UV Detector.
-
LC-MS/MS Method for Various Agricultural Products
This method allows for the simultaneous determination of this compound and other herbicides like pyridate and quizalofop-ethyl.
-
Sample Extraction (QuEChERS EN Method):
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS EN salts (magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
-
d-SPE Cleanup:
-
The supernatant is cleaned using a d-SPE kit containing Z-SEP sorbent, which was found to be optimal for these matrices. Other sorbents tested included primary-secondary amine (PSA), C18, and graphitized carbon black (GCB).
-
-
LC-MS/MS Conditions:
-
Instrumentation: LC system coupled with a tandem mass spectrometer (MS/MS).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Method for Water and Soil
A simple and effective method for the quantitative analysis of this compound and its metabolite cyhalofop acid.
-
Extraction from Water:
-
Liquid-liquid extraction of the water sample with a suitable organic solvent.
-
The organic extract is then concentrated.
-
-
Extraction from Soil:
-
Extraction of the soil sample with an organic solvent.
-
The extract is partitioned and cleaned up using a Silica gel solid-phase extraction (SPE) column.
-
-
HPLC-UV Conditions:
-
Detector: UV Absorbance Detector.
-
Quantification: External standard method.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
A Comparative Analysis of Cyhalofop-butyl and Fenoxaprop-p-ethyl for Grassy Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Cyhalofop-butyl and Fenoxaprop-p-ethyl, two widely used post-emergence herbicides for the control of grassy weeds, particularly in rice cultivation. Both herbicides belong to the aryloxyphenoxypropionate ("fop") chemical group and share the same mode of action, yet exhibit notable differences in their weed control spectrum, application rates, and effects on crop plants. This document synthesizes experimental data to offer an objective comparison of their performance.
Mechanism of Action
Both this compound and Fenoxaprop-p-ethyl are systemic herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3][4] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[1] By blocking ACCase, these herbicides disrupt the formation of lipids, leading to the cessation of growth and eventual death of susceptible grassy weeds. The active ingredient is absorbed through the leaves and translocated to the meristematic regions of the plant where it exerts its inhibitory effect.
Caption: Mechanism of action for ACCase-inhibiting herbicides.
Comparative Efficacy on Grassy Weeds
Field studies have demonstrated that both herbicides are effective against a range of grassy weeds, with their performance varying by weed species, application rate, and environmental conditions.
Table 1: Comparative Efficacy on Key Grassy Weeds
| Weed Species | This compound Efficacy | Fenoxaprop-p-ethyl Efficacy | Key Findings |
| Echinochloa crus-galli (Barnyardgrass) | Effective | Highly Effective | Fenoxaprop-p-ethyl generally shows higher efficacy and faster action on E. crus-galli. |
| Echinochloa colona (Jungle Rice) | Effective | Highly Effective | Fenoxaprop-p-ethyl at 86.25 g/ha provided superior control compared to this compound at 80 g/ha. |
| Leptochloa chinensis (Chinese Sprangletop) | Effective | Effective | Both herbicides have shown effectiveness against this weed. |
| Weedy Rice | Moderate | Moderate | Control can be variable and may require sequential applications or tank mixes. |
Table 2: Quantitative Comparison of Weed Control in Transplanted Rice
| Treatment | Application Rate (g a.i./ha) | Weed Density (No./m²) at 58 DAT | Total Weed Dry Weight (g/m²) at 58 DAT | Weed Control Efficiency (%) at 58 DAT |
| This compound | 80 | Lower than control | Lower than control | High |
| Fenoxaprop-p-ethyl | 86.25 | Lower than this compound | Lower than this compound | Higher than this compound |
| Fenoxaprop-p-ethyl | 69 | - | - | - |
| Weedy Check | - | Highest | Highest | Lowest |
DAT: Days After Transplanting. Data synthesized from a field investigation in transplanted rice.
Impact on Crop Performance
While both herbicides are selective for rice, differences in crop tolerance and impact on yield have been observed.
Table 3: Effect on Transplanted Rice Growth and Yield
| Parameter | This compound (80 g/ha) | Fenoxaprop-p-ethyl (86.25 g/ha) | Key Findings |
| Plant Height | Statistically at par with Fenoxaprop-p-ethyl | Higher than lower doses of Fenoxaprop-p-ethyl | Both treatments showed good crop safety. |
| Tillers/hill | Statistically at par with Fenoxaprop-p-ethyl | Higher than lower doses of Fenoxaprop-p-ethyl | Effective weed control led to improved tiller production. |
| Grain Yield | High | Higher than this compound (statistically at par) | Fenoxaprop-p-ethyl at the higher rate resulted in slightly higher grain yields. |
| Straw Yield | High | Higher than this compound (statistically at par) | Similar trend to grain yield was observed. |
| Net Returns | High | Higher than this compound | Fenoxaprop-p-ethyl at 86.25 g/ha gave the highest net returns. |
| Benefit:Cost Ratio | Highest | Lower than this compound | This compound at 80 g/ha provided the best benefit-cost ratio. |
Experimental Protocols
The following provides a generalized methodology for a field experiment designed to compare the efficacy of this compound and Fenoxaprop-p-ethyl.
Objective: To evaluate and compare the efficacy of this compound and Fenoxaprop-p-ethyl on grassy weeds and their effect on the growth and yield of transplanted rice.
Experimental Design: Randomized Block Design (RBD) with three replications.
Treatments:
-
T1: this compound @ 80 g a.i./ha
-
T2: Fenoxaprop-p-ethyl @ 60 g a.i./ha
-
T3: Fenoxaprop-p-ethyl @ 86.25 g a.i./ha
-
T4: Hand Weeding (at 20 and 40 Days After Transplanting)
-
T5: Unweeded Control
Plot Size: 5 m x 4 m
Crop: Transplanted Rice (Variety as per local recommendation)
Procedure:
-
Land Preparation: The experimental field is puddled and leveled.
-
Transplanting: Rice seedlings are transplanted at the appropriate spacing.
-
Herbicide Application: Herbicides are applied post-emergence at 20 Days After Sowing (DAS), corresponding to the 3-4 leaf stage of the weeds. A knapsack sprayer fitted with a flat fan nozzle is used for uniform application.
-
Data Collection:
-
Weed Density and Dry Weight: Weeds are counted and collected from a 0.25 m² quadrat randomly placed in each plot at different intervals (e.g., 30, 60 DAT). The collected weeds are then oven-dried to determine the dry weight.
-
Crop Growth Parameters: Plant height, number of tillers per hill are recorded at various growth stages.
-
Yield and Yield Attributes: At maturity, grain yield and straw yield are recorded from the net plot area.
-
-
Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
Caption: Experimental workflow for herbicide efficacy trial.
Differential Symptomatology and Translocation
Interestingly, while both herbicides inhibit the same enzyme, they can induce different symptoms in susceptible weeds. Fenoxaprop-p-ethyl tends to cause more rapid chlorosis and desiccation of the treated leaves. In contrast, this compound application leads to a more pronounced initial growth inhibition of new leaves. These differences are thought to be related to their differential translocation and metabolism within the plant. This compound is suggested to translocate more rapidly to the meristematic regions, while Fenoxaprop-p-ethyl may have a more localized effect on the treated leaves.
Resistance Management
The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. To mitigate the development of resistance, it is crucial to rotate herbicides with different modes of action and incorporate integrated weed management practices. Some studies have shown cross-resistance between this compound and Fenoxaprop-p-ethyl in certain weed biotypes.
References
- 1. Introduction to this compound - Chico Crop Science Co., Ltd. [chicocrop.com]
- 2. This compound Mode of Action: How This ACCase Inhibitor Controls Grassy Weeds [allpesticides.com]
- 3. Safety Evaluation of this compound on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: DE 537) [sitem.herts.ac.uk]
Cross-Resistance Profiles of Cyhalofop-Butyl Resistant Weeds to Other ACCase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of acetyl-CoA carboxylase (ACCase) inhibiting herbicides, such as cyhalofop-butyl, has led to the evolution of resistant weed populations worldwide. Understanding the cross-resistance patterns of these weeds to other ACCase inhibitors is crucial for developing sustainable weed management strategies and for the discovery of new herbicidal compounds. This guide provides a comparative analysis of the cross-resistance profiles of weeds that have developed resistance to this compound, supported by experimental data and detailed methodologies.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance levels of various this compound resistant weed populations to other ACCase inhibitors. The data is presented as a Resistance Index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) or effective dose (ED₅₀) in the resistant population compared to a susceptible population.
| Weed Species | Resistant Population | Herbicide | Chemical Group | Resistance Index (RI) | Reference |
| Leptochloa chinensis | LC-1701 | This compound | Aryloxyphenoxypropionate (FOP) | High | [1][2] |
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) | Cross-resistance | [3][4] | ||
| Sethoxydim | Cyclohexanedione (DIM) | No cross-resistance | |||
| LC-1704 | This compound | Aryloxyphenoxypropionate (FOP) | High | ||
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) | Cross-resistance | |||
| Sethoxydim | Cyclohexanedione (DIM) | No cross-resistance | |||
| ZHYH | This compound | Aryloxyphenoxypropionate (FOP) | 75.8 | ||
| Other FOPs | Aryloxyphenoxypropionate (FOP) | Cross-resistance | |||
| Phenylpyrazoline (DEN) herbicides | Phenylpyrazoline (DEN) | Cross-resistance | |||
| Cyclohexanedione (DIM) herbicides | Cyclohexanedione (DIM) | No cross-resistance | |||
| JS6 (Ile-1781-Leu mutation) | This compound | Aryloxyphenoxypropionate (FOP) | High | ||
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Metamifop | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Clethodim | Cyclohexanedione (DIM) | Resistance | |||
| Pinoxaden | Phenylpyrazoline (DEN) | Resistance | |||
| JS4 (Trp-1999-Cys mutation) | This compound | Aryloxyphenoxypropionate (FOP) | High | ||
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Metamifop | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Pinoxaden | Phenylpyrazoline (DEN) | Resistance | |||
| JS8 (Trp-2027-Cys mutation) | This compound | Aryloxyphenoxypropionate (FOP) | High | ||
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Metamifop | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Clethodim | Cyclohexanedione (DIM) | Resistance | |||
| Pinoxaden | Phenylpyrazoline (DEN) | Resistance | |||
| JS7 (Unknown mechanism) | This compound | Aryloxyphenoxypropionate (FOP) | High | ||
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Metamifop | Aryloxyphenoxypropionate (FOP) | Resistance | |||
| Echinochloa crus-galli | R Population (Jiangxi, China) | This compound | Aryloxyphenoxypropionate (FOP) | 13.5 | |
| Metamifop | Aryloxyphenoxypropionate (FOP) | 2.9 | |||
| Fenoxaprop-p-ethyl | Aryloxyphenoxypropionate (FOP) | 4.1 | |||
| Clethodim | Cyclohexanedione (DIM) | 4.7 | |||
| Pinoxaden | Phenylpyrazoline (DEN) | 6.4 | |||
| Eleusine indica | Resistant Biotype (Brazil) | This compound | Aryloxyphenoxypropionate (FOP) | 96.28 | |
| Sethoxydim | Cyclohexanedione (DIM) | 21.11 | |||
| Diclofop | Aryloxyphenoxypropionate (FOP) | 14.12 | |||
| Haloxyfop-p-metyl | Aryloxyphenoxypropionate (FOP) | 13.34 | |||
| Pinoxaden | Phenylpyrazoline (DEN) | 13.11 | |||
| Clethodim | Cyclohexanedione (DIM) | 10.35 | |||
| Fluazifop-butyl | Aryloxyphenoxypropionate (FOP) | 6.87 | |||
| Tralkoxydim | Cyclohexanedione (DIM) | 3.62 | |||
| Tepraloxydim | Cyclohexanedione (DIM) | 3.26 | |||
| Butroxydim | Cyclohexanedione (DIM) | 2.42 |
Experimental Protocols
The data presented above is primarily generated through whole-plant dose-response assays conducted in a greenhouse environment. These experiments are essential for confirming resistance and quantifying the level of resistance to various herbicides.
Objective: To determine the dose of herbicide required to inhibit plant growth by 50% (GR₅₀) or the effective dose to control 50% of the population (ED₅₀) for both suspected resistant and known susceptible weed populations.
Methodology:
-
Seed Collection and Germination:
-
Seeds from suspected resistant weed populations are collected from fields where herbicide failure has been observed.
-
A known susceptible population, collected from an area with no history of herbicide application, is used as a control.
-
Seeds are germinated in petri dishes or trays with appropriate growth media.
-
-
Plant Growth:
-
Once germinated, seedlings are transplanted into pots containing a suitable soil mix.
-
Plants are grown in a controlled greenhouse environment with standardized temperature, light, and humidity.
-
Seedlings are typically grown to the 3-4 leaf stage before herbicide application.
-
-
Herbicide Application:
-
A range of herbicide doses is prepared for each ACCase inhibitor being tested. Doses are typically selected to bracket the expected GR₅₀/ED₅₀ values for both susceptible and resistant populations.
-
Herbicides are applied to the plants using a cabinet sprayer calibrated to deliver a precise volume of the herbicide solution.
-
-
Data Collection and Analysis:
-
Plants are returned to the greenhouse for a period of 3-4 weeks after treatment.
-
At the end of the observation period, the above-ground biomass (fresh or dry weight) of each plant is measured.
-
The data is subjected to a probit or log-logistic analysis to calculate the GR₅₀ or ED₅₀ values for each population and herbicide.
-
The Resistance Index (RI) is calculated by dividing the GR₅₀/ED₅₀ of the resistant population by that of the susceptible population.
-
Visualizations
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the typical workflow for a whole-plant dose-response assay to determine cross-resistance profiles.
Caption: Workflow for assessing weed cross-resistance to ACCase inhibitors.
Signaling Pathway of ACCase Inhibition
The following diagram illustrates the mechanism of action of ACCase-inhibiting herbicides and the primary mechanism of target-site resistance.
Caption: Mechanism of ACCase inhibition and target-site resistance.
References
- 1. Diverse mechanisms associated with this compound resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees): Characterization of target-site mutations and metabolic resistance-related genes in two resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse mechanisms associated with this compound resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees): Characterization of target-site mutations and metabolic resistance-related genes in two resistant populations [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Herbicide resistance in Leptochloa chinensis (L.) Nees populations from different regions of Jiangsu Province, China: sensitivity differences and underlying mechanisms [frontiersin.org]
Enantioselective Analysis of Cyhalofop-butyl Isomers and Their Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantioselective analysis and biological activity of Cyhalofop-butyl isomers. This compound, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, is a chiral compound with two enantiomers: (R)-Cyhalofop-butyl and (S)-Cyhalofop-butyl. The herbicidal efficacy of this compound is primarily attributed to the (R)-enantiomer, which selectively inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grassy weeds, a critical enzyme in the fatty acid biosynthesis pathway.[1][2][3][4] The (S)-enantiomer is considered to be biologically inactive.[2] This guide presents experimental data and detailed protocols for the analysis and comparison of these isomers.
Comparative Biological Activity
The herbicidal activity of this compound is almost exclusively due to the (R)-enantiomer. This stereoselectivity is a common characteristic of aryloxyphenoxypropionate herbicides. The (R)-enantiomer is a potent inhibitor of the ACCase enzyme in susceptible grass species, while the (S)-enantiomer shows negligible inhibitory activity.
Table 1: Herbicidal Activity (GR50) of Racemic this compound against Various Weed Species
| Weed Species | Growth Stage | GR50 (g a.i./ha) | Reference |
| Echinochloa crus-galli (susceptible) | 3-leaf stage | 2.46 | |
| Echinochloa crus-galli (resistant) | 3-leaf stage | 33.2 | |
| Eragrostis japonica | Not specified | 130.15 - 187.61 |
GR50: The dose of herbicide required to reduce plant growth by 50%.
Table 2: In Vitro ACCase Inhibition (IC50) by Racemic this compound
| Plant Species | IC50 (µM) | Reference |
| Eragrostis japonica | >100 | |
| Leptochloa chinensis (susceptible) | 16.08 |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Enantioselective Analysis: Experimental Protocols
The separation and quantification of this compound enantiomers are crucial for understanding their respective biological activities and for quality control in agrochemical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.
Protocol 1: Chiral HPLC Separation of Aryloxyphenoxypropionate Herbicides
This protocol is adapted from methods used for the chiral separation of various aryloxyphenoxypropionate herbicides and can be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Polysaccharide-based chiral stationary phases such as Sino-Chiral OJ or Chiralcel OD-H have shown success in separating similar compounds.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation. For example, a mobile phase of n-hexane:2-propanol (80:20, v/v) has been used for the separation of diclofop-methyl enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 285 nm.
-
Sample Preparation: A standard solution of racemic this compound and samples are dissolved in the mobile phase or a compatible solvent.
Protocol 2: Achiral HPLC Analysis of this compound
This method is suitable for the quantification of the total this compound content.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: Methanol/water (650:350 v/v) with 1.25 g/L KH2PO4, pH adjusted to 3.2 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Program: A step-wise increase in the proportion of Mobile Phase B.
-
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 285 nm.
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, such as methanol.
Visualizing the Mechanism of Action and Analytical Workflow
To better understand the biological and analytical processes discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Basis of selectivity of this compound in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicide this compound in a Chinese Echinochloa crus-galli Population [mdpi.com]
Comparative Metabolism of Cyhalofop-butyl in Susceptible and Resistant Weed Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic processes of the herbicide Cyhalofop-butyl in both susceptible and resistant weed species. The information presented is compiled from various scientific studies and includes quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the mechanisms underlying herbicide resistance.
This compound is an aryloxyphenoxypropionate (AOPP) herbicide widely used for post-emergence control of grass weeds in rice fields.[1][2][3][4] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible plants.[5] However, the emergence of resistance in several weed species poses a significant challenge to its efficacy. This resistance can be broadly categorized into two types: target-site resistance (TSR), involving mutations in the ACCase gene, and non-target-site resistance (NTSR), primarily driven by enhanced herbicide metabolism. This guide focuses on the comparative metabolic aspects of NTSR.
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing this compound metabolism in susceptible and resistant weed biotypes.
Table 1: Resistance Levels to this compound in Various Weed Species
| Weed Species | Resistant Population | Resistance Index (RI) / Fold Resistance | Country of Origin | Reference |
| Leptochloa chinensis | YZ-R | 191.6-fold | China | |
| Leptochloa chinensis | LC-1701 | ED₅₀ = 187.7 g a.i. ha⁻¹ | China | |
| Leptochloa chinensis | LC-1704 | ED₅₀ = 735.7 g a.i. ha⁻¹ | China | |
| Leptochloa chinensis | ZHYH | 75.8-fold | China | |
| Leptochloa chinensis | HFFD3 | High resistance | China | |
| Echinochloa crus-galli | R | 13.5-fold | China | |
| Echinochloa crus-galli | R1 | 7.0-50 | Not Specified | |
| Echinochloa crus-galli | R2 | 7.0-150 | Not Specified | |
| Echinochloa crus-galli | R3 | 18-214 | Not Specified |
Table 2: Comparative Metabolism of this compound and Cyhalofop Acid
| Weed Species | Population | Compound | Time After Treatment | Content/Metabolic Rate | Reference |
| Leptochloa chinensis | YZ-R vs. YZ-S | Cyhalofop acid | Not Specified | 5 to 10-fold faster metabolism in R | |
| Echinochloa crus-galli | R vs. S | Cyhalofop acid | 24 h | >60% enhanced metabolic rate in R | |
| Echinochloa crus-galli | R vs. S | Cyhalofop acid | 24 h | 2.7-fold lower content in R | |
| Echinochloa crus-galli | R vs. S | Cyhalofop acid | 48 h | 3-fold lower content in R | |
| Leptochloa chinensis | R vs. S | This compound | Not Specified | Significantly faster metabolic rates in R |
Table 3: Effect of Metabolic Inhibitors on this compound Efficacy
| Weed Species | Resistant Population | Inhibitor | Effect on Resistance | Reference |
| Leptochloa chinensis | YZ-R | Malathion, PBO, NBD-Cl | No significant reversal | |
| Leptochloa chinensis | LC-1701, LC-1704 | PBO (P450 inhibitor) | Increased toxicity in R populations | |
| Leptochloa chinensis | LC-1701 | Cyanuric chloride (GST inhibitor) | Synergistic effect detected | |
| Echinochloa crus-galli | R | Malathion, PBO, NBD-Cl | Did not reverse resistance | |
| Leptochloa chinensis | HFFD3 | PBO | Reversed resistance by 23% | |
| Leptochloa chinensis | HFFD3 | NBD-Cl (GST inhibitor) | Reversed resistance by 43% | |
| Eragrostis japonica | Tolerant | 1-aminobenzotriazole, PBO | Reduced tolerance |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative metabolism studies are outlined below.
Whole-Plant Dose-Response Assays
This experiment is conducted to determine the level of resistance in a weed population.
-
Plant Growth: Seeds of susceptible and putative resistant weed biotypes are sown in pots containing a suitable soil mix and grown in a greenhouse under controlled conditions (e.g., temperature, humidity, and photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, seedlings are treated with a range of this compound doses, including a non-treated control. The herbicide is typically applied using a cabinet sprayer calibrated to deliver a specific volume.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The fresh or dry weight data is expressed as a percentage of the untreated control. A log-logistic regression model is used to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Analysis of this compound and its Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to quantify the rate of herbicide metabolism.
-
Sample Preparation: Plants from susceptible and resistant biotypes at the 3-4 leaf stage are treated with a specific dose of this compound. At various time points after treatment, the plants are harvested, and the herbicide and its metabolites are extracted using an appropriate solvent (e.g., acetonitrile).
-
LC-MS Analysis: The extracts are filtered and analyzed using a liquid chromatography system coupled with a mass spectrometer. This allows for the separation and quantification of this compound and its primary active metabolite, cyhalofop acid.
-
Data Interpretation: By comparing the concentrations of the parent compound and its metabolites in susceptible and resistant plants over time, the rate of metabolism can be determined. A faster decline in the parent compound and a more rapid formation and subsequent dissipation of metabolites in the resistant plants indicate enhanced metabolism.
Metabolic Inhibition Assays
These assays are performed to identify the enzyme families responsible for enhanced metabolism.
-
Pre-treatment with Inhibitors: Resistant weed seedlings are pre-treated with known inhibitors of metabolic enzymes, such as malathion or piperonyl butoxide (PBO) for cytochrome P450s, and 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) for glutathione S-transferases (GSTs).
-
Herbicide Application: Following the inhibitor pre-treatment, the plants are treated with this compound.
-
Evaluation of Reversal of Resistance: The survival and growth of the plants are assessed as in the dose-response assay. A significant reduction in the GR₅₀ value or an increase in herbicide efficacy in the presence of an inhibitor suggests the involvement of the corresponding enzyme family in the resistance mechanism.
ACCase Gene Sequencing
This molecular technique is used to identify target-site mutations.
-
DNA Extraction and PCR Amplification: Genomic DNA is extracted from the leaves of susceptible and resistant plants. The carboxyltransferase (CT) domain of the ACCase gene, where resistance-conferring mutations commonly occur, is amplified using specific primers and the polymerase chain reaction (PCR).
-
Sequencing and Analysis: The amplified PCR products are sequenced, and the resulting DNA sequences are compared between the susceptible and resistant plants to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid substitutions.
Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of this compound in plants.
Caption: Workflow for assessing herbicide resistance and metabolism.
Conclusion
The resistance to this compound in weed species such as Leptochloa chinensis and Echinochloa crus-galli is a complex issue involving both target-site mutations and non-target-site metabolic resistance. Enhanced metabolism, mediated by enzymes like cytochrome P450s and glutathione S-transferases, plays a crucial role in the detoxification of the active form of the herbicide, cyhalofop acid, in resistant populations. This leads to a reduction in the amount of herbicide reaching the target ACCase enzyme, thereby conferring resistance. Understanding the specific metabolic pathways and the enzymes involved is essential for developing effective weed management strategies to combat the evolution and spread of herbicide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and compare the metabolic basis of this compound resistance in different weed species.
References
- 1. researchgate.net [researchgate.net]
- 2. Basis of selectivity of this compound in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caws.org.nz [caws.org.nz]
- 4. Basis of selectivity of this compound in Oryza sativa L [agris.fao.org]
- 5. Frontiers | Diverse mechanisms associated with this compound resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees): Characterization of target-site mutations and metabolic resistance-related genes in two resistant populations [frontiersin.org]
Inter-laboratory Validation of a Standard Method for Cyhalofop-butyl Quantification: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of cyhalofop-butyl, a post-emergence herbicide used for controlling grass weeds in rice crops. The document is intended for researchers, scientists, and professionals in drug development and pesticide analysis, offering a comparative assessment of method performance based on available validation data.
Introduction
This compound is an aryloxyphenoxypropionate herbicide that requires sensitive and reliable analytical methods for residue monitoring in various environmental and agricultural matrices. Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Inter-laboratory validation, also known as a collaborative study, is the ultimate step in method validation, providing evidence of the method's reproducibility and robustness when performed by different analysts in different laboratories. This guide summarizes key performance data from validation studies and outlines the experimental protocols.
Comparative Performance Data
The performance of analytical methods for this compound quantification has been evaluated in several studies. The following table summarizes the quantitative data from a method validation involving a registrant laboratory (Dow AgroSciences) and an independent validation laboratory (ABC Laboratories) for the analysis of this compound and its metabolites in soil, as well as data from other single-laboratory validation studies. The primary analytical technique discussed is Liquid Chromatography with Mass Spectrometry (LC/MS).
| Parameter | Matrix | Analyte | Registrant Lab (Dow AgroSciences) | Independent Lab (ABC Laboratories) | Other Validated Methods |
| Limit of Quantitation (LOQ) | Soil | Cyhalofop-acid, Cyhalofop-amide | 10.0 ng/g (ppb)[1] | 10.0 ng/g (ppb)[1] | 0.01 mg/kg (in paddy water, soil, rice plant, etc.)[2][3] |
| Soil | Cyhalofop-diacid | 16 ng/g (ppb)[1] | 10.0 ng/g (ppb) | - | |
| Limit of Detection (LOD) | Soil | This compound and metabolites | 3.0 ng/g (ppb) | - | 0.02 ppm (in water and soil); 0.01 ppm |
| Average Recovery at LOQ | Soil | Cyhalofop-acid | 86.6% | 82.4% | 82.5-100.0% (in water); 66.7-97.9% (in soil) |
| Soil | Cyhalofop-amide | 87.6% | 92.0% | - | |
| Soil | Cyhalofop-diacid | 91.8% | 73.0% | - | |
| Average Recovery at Higher Concentration | Soil (5x LOQ) | Cyhalofop-acid | 90.2% | - | - |
| Soil (10x LOQ) | Cyhalofop-acid | - | 91.1% | - | |
| Soil (5x LOQ) | Cyhalofop-amide | 87.6% | - | - | |
| Soil (10x LOQ) | Cyhalofop-amide | - | 94.0% | - | |
| Soil (5x LOQ) | Cyhalofop-diacid | 90.2% | - | - | |
| Soil (10x LOQ) | Cyhalofop-diacid | - | 80.0% | - | |
| Relative Standard Deviation (RSD) | Various Matrices | This compound and cyhalofop acid | - | - | 1.1 - 8.2% |
Note: The EPA review of the registrant and independent laboratory validation data concluded that the method is sound and reliable for determining Cyhalofop-acid, Cyhalofop-amide, and Cyhalofop-diacid in soil with acceptable precision and accuracy. The acceptable range for average recoveries is typically 70-120%.
Experimental Protocols
The methodologies for quantifying this compound and its metabolites generally involve extraction, purification, and analysis by chromatography. Below are detailed protocols synthesized from various validated methods.
A common extraction procedure for soil samples involves the following steps:
-
Extraction: Residues of this compound and its metabolites are extracted from the soil using a 90% acetone/10% 1.0 N hydrochloric acid solution.
-
Concentration: An aliquot of the extract is concentrated to remove the acetone.
-
Hydrolysis: The concentrated extract is diluted with 0.1 N sodium hydroxide to hydrolyze any this compound to its acidic form, cyhalofop-acid.
For other matrices like cereals and oilseeds, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been employed:
-
Extraction: The sample is extracted with a mixture of 0.1% formic acid in water and acetonitrile (1:1, V/V).
-
Salting out: QuEChERS EN salts are added to induce phase separation.
Following extraction, the sample extract is purified to remove interfering co-extractives.
-
Solid-Phase Extraction (SPE): The extract is purified using a silica gel solid-phase extraction (SPE) column.
-
Elution and Evaporation: The column eluate is evaporated to dryness.
-
Dispersive Solid-Phase Extraction (dSPE): For the QuEChERS method, purification is achieved using dSPE with adsorbents like N-propyl ethylenediamine (PSA), C18, and anhydrous magnesium sulfate.
The final determination of this compound and its metabolites is performed using chromatographic techniques.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS):
-
Reconstitution: The dried residue from SPE is reconstituted with an HPLC mobile phase containing an internal standard.
-
Instrumentation: Analysis is performed by HPLC with mass spectrometry detection (LC/MS). A triple quadrupole tandem mass spectrometer is often used for detection and analysis.
-
Column: A common choice is a C18 column (e.g., 150 mm x 4.6 mm i.d. x 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of methanol and water with additives like ammonium formate and formic acid.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Principle: this compound content is determined by an HPLC system using a UV detector.
-
Wavelength: Detection is typically set at 285 nm.
-
Internal Standard: Diethyl phthalate can be used as an internal standard.
-
Workflow for Inter-laboratory Method Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study of a standard method for this compound quantification.
Caption: Workflow of an inter-laboratory validation study.
Conclusion
The available data from single-laboratory and limited inter-laboratory validations demonstrate that robust and reliable methods exist for the quantification of this compound and its metabolites in various matrices. The methods, primarily based on LC-MS/MS, exhibit good accuracy, precision, and sensitivity, with performance characteristics that are consistent between different laboratories. While a full-scale inter-laboratory study with multiple participants would provide a more comprehensive assessment of reproducibility, the existing data strongly supports the suitability of these methods for regulatory monitoring and research purposes. The detailed protocols provided in this guide can serve as a valuable resource for laboratories seeking to implement or validate their own methods for this compound analysis.
References
A Comparative Guide to Cyhalofop-butyl and Penoxsulam for the Management of Problematic Rice Weeds
An objective analysis of two leading herbicides for researchers, scientists, and crop protection professionals.
The effective management of weed populations is a critical determinant of rice yield. Among the arsenal of chemical options available, cyhalofop-butyl and penoxsulam have emerged as prominent post-emergence herbicides. This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and application protocols to aid in the informed selection and use of these compounds for controlling problematic rice weeds.
Mechanisms of Action: A Tale of Two Pathways
This compound and penoxsulam employ distinct biochemical strategies to achieve weed control. Their differing modes of action are not only fundamental to their weed control spectrum but also have significant implications for resistance management.
This compound is a member of the aryloxyphenoxypropionate ("fop") chemical family and functions as an Acetyl-CoA Carboxylase (ACCase) inhibitor.[1][2][3][4] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[1] By blocking ACCase, this compound disrupts the production of these vital lipids, leading to a breakdown of cell membrane integrity and ultimately, plant death in susceptible grassy weeds. Rice plants, however, can rapidly metabolize this compound into an inactive form, which confers its selectivity.
In contrast, penoxsulam belongs to the triazolopyrimidine sulfonamide class of herbicides and acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). The ALS enzyme is a key component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a deficiency in these amino acids, resulting in the cessation of cell division and growth, and eventual death of the target weed.
Caption: Mechanism of Action of this compound
Caption: Mechanism of Action of Penoxsulam
Comparative Efficacy Against Problematic Rice Weeds
The weed control spectrum of this compound is primarily limited to grassy weeds, making it a valuable tool for managing infestations of species like Echinochloa crus-galli (barnyardgrass) and Leptochloa chinensis (Chinese sprangletop). However, it is ineffective against broadleaf weeds and sedges.
Penoxsulam offers a broader spectrum of control, demonstrating efficacy against a range of broadleaf weeds, sedges, and some annual grasses. It is particularly effective against species such as Cyperus difformis (smallflower umbrella sedge) and Monochoria vaginalis (pickerelweed).
Due to their complementary nature, a pre-mix formulation of this compound and penoxsulam is available, providing broad-spectrum control of mixed weed populations in a single application. This combination has been shown to be highly effective in managing complex weed flora in transplanted and direct-seeded rice.
Table 1: Efficacy of this compound, Penoxsulam, and their Combination on Key Rice Weeds
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa crus-galli | This compound | 100-200 | 73.3 - 88.3 | |
| Echinochloa crus-galli | Penoxsulam | 22.5 | >88 | |
| Echinochloa crus-galli | This compound + Penoxsulam | 135 | 92-97 | |
| Leptochloa chinensis | This compound | 80 | Not specified, but effective | |
| Leptochloa chinensis | Penoxsulam | Not specified | Poor control | |
| Leptochloa chinensis | This compound + Penoxsulam | 270 | 100 | |
| Cyperus difformis | This compound | Not specified | Ineffective | |
| Cyperus difformis | Penoxsulam | 22.5 | Effective | |
| Cyperus difformis | This compound + Penoxsulam | 135 | 92-97 | |
| Broadleaf Weeds | This compound | Not specified | Ineffective | |
| Broadleaf Weeds | Penoxsulam | 22.5 | Effective | |
| Broadleaf Weeds | This compound + Penoxsulam | 135 | 92-97 | |
| Sedges | This compound | Not specified | Ineffective | |
| Sedges | Penoxsulam | 22.5 | Effective | |
| Sedges | This compound + Penoxsulam | 135 | 92-97 |
Experimental Protocols
To ensure the reproducibility and validity of herbicide efficacy studies, a standardized experimental protocol is essential. The following outlines a typical methodology for evaluating the performance of this compound and penoxsulam in rice.
1. Experimental Design and Treatments:
-
Design: Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot Size: Typically 5m x 4m or similar dimensions.
-
Treatments:
-
Untreated (weedy) check
-
Weed-free (hand-weeded) check
-
This compound at various rates (e.g., 80, 100, 120 g a.i./ha)
-
Penoxsulam at various rates (e.g., 20, 22.5, 25 g a.i./ha)
-
Pre-mix of this compound + Penoxsulam at various rates (e.g., 105, 120, 135, 150 g a.i./ha)
-
Standard check herbicide (e.g., bispyribac-sodium)
-
2. Herbicide Application:
-
Timing: Post-emergence, typically 15-25 days after sowing (DAS) or transplanting (DAT), when weeds are at the 2-4 leaf stage.
-
Equipment: Knapsack sprayer fitted with a flat fan nozzle.
-
Spray Volume: 300-500 L/ha to ensure uniform coverage.
-
Water Management: In transplanted rice, the field is often drained before application to expose the weeds and re-flooded 24-72 hours after application, maintaining a 3-5 cm water layer for 5-7 days.
3. Data Collection and Analysis:
-
Weed Density and Dry Weight: Measured at 30 and 60 days after application using a 0.5m x 0.5m quadrat placed randomly in each plot.
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.
-
Crop Phytotoxicity: Visually assessed at 7 and 15 days after application on a 0-10 scale, where 0 is no injury and 10 is complete crop death.
-
Yield and Yield Components: Plant height, number of tillers per hill, panicle length, grains per panicle, and grain yield are recorded at harvest.
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Duncan's Multiple Range Test) at a 5% level of significance.
Caption: Experimental Workflow for Herbicide Efficacy Trial
Resistance Management
The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations. Cases of resistance to both ACCase and ALS inhibitors have been reported in various weed species. To mitigate this risk, it is crucial to adopt an integrated weed management approach that includes:
-
Rotation of Herbicides: Alternating between herbicides with different modes of action.
-
Tank Mixes and Pre-mixes: Using products that contain active ingredients with different mechanisms of action, such as the this compound and penoxsulam combination.
-
Cultural Practices: Incorporating practices like crop rotation, manual weeding, and water management to reduce reliance on herbicides.
Conclusion
Both this compound and penoxsulam are effective herbicides for managing problematic weeds in rice. This compound provides excellent control of grassy weeds, while penoxsulam is effective against a broader spectrum of broadleaf weeds and sedges. The choice between the two will depend on the specific weed flora present in the field. For mixed weed infestations, a pre-mix of this compound and penoxsulam offers a convenient and highly effective broad-spectrum solution. Adherence to recommended application protocols and the implementation of robust resistance management strategies are essential for the long-term sustainability of these valuable weed control tools.
References
Confirming Target-Site Mutations in the ACCase Gene of Cyhalofop-butyl Resistant Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weeds poses a significant threat to global food security. Cyhalofop-butyl, an aryloxyphenoxypropionate (AOPP) herbicide, effectively controls grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1][2][3][4] However, the widespread and repeated use of this herbicide has led to the selection of resistant weed biotypes. The primary mechanism of resistance is the alteration of the herbicide's target site through mutations in the ACCase gene.[5]
This guide provides a comparative overview of common methods used to confirm these target-site mutations, presenting quantitative data on resistance levels conferred by specific mutations and detailed experimental protocols for various detection techniques.
Target-Site Mutations and Resistance Levels
Several point mutations in the carboxyltransferase (CT) domain of the ACCase gene have been identified to confer resistance to this compound and other ACCase-inhibiting herbicides. The level of resistance, often expressed as a resistance index (RI) or fold resistance, can vary depending on the specific mutation, the weed species, and the genetic background of the plant.
Below is a summary of common ACCase gene mutations and the associated levels of resistance to this compound in various weed species.
| Weed Species | Mutation | Resistance Level (Fold Resistance) | Reference |
| Eleusine indica (Goosegrass) | Trp-1999-Ser | 5.8 - 171.1 | |
| Trp-2027-Cys | 5.8 - 171.1 | ||
| Asp-2078-Gly | 5.8 - 171.1 | ||
| Leptochloa chinensis (Chinese sprangletop) | Ile-1781-Leu | 6.5 - 33.6 | |
| Trp-1999-Cys | 6.5 - 33.6 | ||
| Trp-2027-Cys | 6.5 - 33.6 | ||
| Trp-2027-Ser | 6.5 - 33.6 | ||
| Ile-2041-Asn | 6.5 - 33.6 | ||
| Gly-2096-Ala | 6.5 - 33.6 | ||
| Leu-1818-Phe | 6.5 - 33.6 | ||
| Echinochloa crus-galli (Barnyard grass) | Trp-1999-Cys | Varies | |
| Trp-2027-Cys/Ser | Varies | ||
| Ile-2041-Asn | Varies | ||
| Alopecurus aequalis (Shortawn foxtail) | Ile-1781-Leu | High | |
| Asp-2078-Gly | High |
Experimental Workflow for Confirmation of Target-Site Mutations
The general workflow for confirming target-site mutations in the ACCase gene of suspected resistant weeds involves several key steps, from sample collection to data analysis.
Caption: General workflow for confirming ACCase target-site mutations.
Experimental Protocols
This section details the methodologies for the key experiments involved in confirming ACCase gene mutations.
Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for successful PCR amplification and subsequent mutation analysis.
-
Protocol:
-
Collect fresh, young leaf tissue (approximately 100 mg) from both suspected resistant and known susceptible weed plants.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract genomic DNA using a commercially available plant DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) method.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
PCR Amplification of the ACCase CT Domain
The carboxyltransferase (CT) domain of the ACCase gene, where most resistance-conferring mutations are located, is amplified using polymerase chain reaction (PCR).
-
Protocol:
-
Design primers flanking the CT domain of the ACCase gene. These primers can often be found in published literature for specific weed species.
-
Set up a PCR reaction mixture containing:
-
Genomic DNA (50-100 ng)
-
Forward and reverse primers (0.2-0.5 µM each)
-
dNTPs (200 µM each)
-
Taq DNA polymerase (1-2 units)
-
PCR buffer (1x)
-
Nuclease-free water to the final volume.
-
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primers).
-
Extension: 72°C for 1-2 minutes (depending on the amplicon size).
-
-
Final extension: 72°C for 10 minutes.
-
-
Verify the PCR product size by agarose gel electrophoresis.
-
Mutation Detection Methods
Direct sequencing of the PCR product is the most definitive method to identify any mutations present.
-
Protocol:
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
Send the purified PCR product and the corresponding sequencing primers to a commercial sequencing facility.
-
Align the obtained sequences from resistant and susceptible plants with a reference ACCase gene sequence using bioinformatics software (e.g., MEGA, Geneious).
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant samples.
-
dCAPS is a cost-effective and rapid method for genotyping known SNPs. This technique introduces a restriction enzyme site that is dependent on the presence of the mutation.
Caption: Workflow of the dCAPS assay for SNP genotyping.
-
Protocol:
-
Primer Design: Use a dCAPS finder tool to design a forward or reverse primer that contains a mismatch near the 3' end. This mismatch, in combination with the SNP, creates a recognition site for a specific restriction enzyme in either the wild-type or the mutant allele.
-
PCR Amplification: Perform PCR as described above using the dCAPS primer and a standard reverse/forward primer.
-
Restriction Digestion: Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
-
Analysis: Separate the digested fragments by agarose gel electrophoresis. The presence or absence of digested bands will indicate whether the individual is homozygous wild-type, homozygous mutant, or heterozygous.
-
LAMP is a rapid and highly specific nucleic acid amplification method that can be performed at a constant temperature, making it suitable for in-field diagnostics.
-
Protocol:
-
Primer Design: Design a set of four to six specific primers that recognize six to eight distinct regions on the target DNA. For mutation detection, allele-specific LAMP (AS-LAMP) primers are designed where the 3' end of one of the inner primers specifically matches either the wild-type or the mutant allele.
-
Reaction Setup: Prepare a reaction mixture containing:
-
Genomic DNA
-
A set of LAMP primers
-
Bst DNA polymerase
-
dNTPs
-
Reaction buffer.
-
-
Isothermal Amplification: Incubate the reaction at a constant temperature (typically 60-65°C) for 30-60 minutes.
-
Detection: Amplification can be detected in real-time by measuring turbidity or fluorescence, or at the end-point by visual inspection of a color change using a DNA intercalating dye (e.g., SYBR Green).
-
AS-PCR, also known as Amplification Refractory Mutation System (ARMS), utilizes primers that are designed to be specific for either the wild-type or the mutant allele.
-
Protocol:
-
Primer Design: Design two forward primers, one specific to the wild-type allele and one specific to the mutant allele. The 3' terminal nucleotide of each primer corresponds to the SNP. A common reverse primer is also designed.
-
PCR Reactions: Set up two separate PCR reactions for each DNA sample. One reaction contains the wild-type specific forward primer and the common reverse primer, and the other contains the mutant-specific forward primer and the common reverse primer.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. Amplification in the wild-type specific reaction indicates the presence of the wild-type allele, while amplification in the mutant-specific reaction indicates the presence of the mutant allele.
-
Comparison of Mutation Detection Methods
| Method | Principle | Throughput | Cost | Speed | Key Advantages | Key Limitations |
| Sanger Sequencing | Chain termination sequencing | Low | High | Slow | Definitive identification of known and novel mutations. | Time-consuming and expensive for large-scale screening. |
| dCAPS Assay | PCR followed by restriction enzyme digestion | Medium | Low | Medium | Simple, cost-effective for genotyping known SNPs. | Requires a suitable restriction site to be created; not suitable for unknown mutations. |
| LAMP | Isothermal DNA amplification | High | Low | Very Fast | Rapid, sensitive, and can be used in the field. | Primer design is complex; primarily for known mutations. |
| Allele-Specific PCR | Allele-specific primer amplification | High | Low | Fast | Simple and cost-effective for screening known mutations. | Requires careful optimization to ensure specificity; not for unknown mutations. |
Signaling Pathway of this compound Action and Resistance
The following diagram illustrates the mechanism of action of this compound and how target-site mutations in the ACCase gene lead to resistance.
Caption: Mechanism of this compound and target-site resistance.
Conclusion
The confirmation of target-site mutations in the ACCase gene is crucial for understanding and managing this compound resistance in weeds. While Sanger sequencing remains the definitive method for mutation identification, techniques like dCAPS, LAMP, and Allele-Specific PCR offer rapid and cost-effective alternatives for screening large numbers of samples for known mutations. The choice of method will depend on the specific research question, available resources, and the required throughput. By employing these molecular tools, researchers can effectively monitor the evolution and spread of herbicide resistance, providing valuable information for the development of sustainable weed management strategies.
References
- 1. ACCase gene mutations and P450-mediated metabolism contribute to this compound resistance in Eleusine indica biotypes from direct-seeding paddy fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a rapid detection assay for acetolactate synthase inhibitors resistance in three Amaranthus weed species through loop-mediated isothermal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of this compound and metamifop resistance and diversity of the ACCase gene mutations in Chinese sprangletop (Leptochloa chinensis) from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of functional kompetitive allele-specific PCR markers for herbicide resistance in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hracglobal.com [hracglobal.com]
Efficacy Showdown: A Comparative Analysis of Cyhalofop-butyl EC and OD Formulations
A deep dive into the performance, physicochemical properties, and application of Emulsifiable Concentrate (EC) and Oil Dispersion (OD) formulations of the post-emergence herbicide Cyhalofop-butyl, tailored for researchers and agricultural scientists.
The selective post-emergence herbicide this compound is a critical tool in the management of grassy weeds, particularly in rice cultivation. Its efficacy is significantly influenced by its formulation, which dictates its stability, spray characteristics, and interaction with the target weed. This guide provides a comprehensive comparison of two prevalent formulations of this compound: Emulsifiable Concentrate (EC) and Oil Dispersion (OD). While direct comparative field trial data is limited in publicly available literature, this analysis synthesizes existing research on each formulation type, their inherent physicochemical properties, and the resulting implications for weed control efficacy.
Executive Summary of Formulation Efficacy
Oil Dispersion (OD) formulations of this compound are designed to offer superior performance characteristics compared to traditional Emulsifiable Concentrate (EC) formulations. The oil carrier in OD formulations is reported to enhance the penetration of the active ingredient through the waxy cuticle of weed leaves, improve rainfastness, and provide better overall leaf coverage.[1] These advantages are expected to translate into more consistent and robust weed control under varied environmental conditions.
EC formulations, while widely used and effective, can be more susceptible to environmental factors such as rainfall shortly after application and may exhibit higher volatility. The organic solvents used in EC formulations can also be a consideration from an environmental and crop safety perspective.[2]
The following tables summarize the available efficacy data for this compound, primarily from studies utilizing EC formulations or where the specific formulation was not detailed, against the key weed species, Echinochloa crus-galli (barnyard grass).
Efficacy Data: this compound against Echinochloa crus-galli
Table 1: Efficacy of this compound Formulations on Echinochloa crus-galli Control
| Formulation Type | Application Rate (g a.i./ha) | Weed Stage | % Control / Efficacy | Country/Region | Reference |
| 10% EC | 60 - 150 | 14 DAS | Significant decrease in density and dry matter | India | [3] |
| Not Specified | 100 - 200 | 2-4 leaf stage | >91% | Iran | [4] |
| 10% EC | 80 | 58 DAT | Followed Fenoxaprop-p-ethyl in efficacy | India | [5] |
| Not Specified | 90 | 5 days after spraying | 100% plant number and fresh weight control | Not Specified | |
| Not Specified | 150 | Not Specified | 98% control | Not Specified |
DAS: Days After Sowing; DAT: Days After Transplanting
Note: The data presented is a synthesis from multiple studies and not from a direct head-to-head comparative trial of EC and OD formulations. Efficacy can vary based on environmental conditions, weed biotype, and application technique.
Physicochemical Properties and Their Impact on Performance
The formulation of a pesticide is a critical determinant of its field performance. The differences in the composition of EC and OD formulations lead to distinct physicochemical properties that influence their efficacy.
Table 2: Comparison of Physicochemical Properties of EC and OD Formulations
| Property | Emulsifiable Concentrate (EC) | Oil Dispersion (OD) | Impact on Efficacy |
| Carrier | Organic Solvent | Oil (vegetable or mineral) | The oil carrier in OD formulations can act as a built-in adjuvant, improving the penetration of the active ingredient through the waxy leaf cuticle. |
| Droplet Behavior | Forms an emulsion in water. | Forms a suspension of oil droplets containing the active ingredient in water. | OD formulations may provide a more uniform spray deposit and better adhesion to the leaf surface. |
| Rainfastness | Generally lower. | Generally higher due to the oil carrier's properties. | Improved rainfastness of OD formulations ensures better efficacy even if rain occurs shortly after application. |
| Volatility | Can be higher due to the organic solvents. | Generally lower. | Lower volatility of OD formulations reduces the loss of the active ingredient to the atmosphere. |
| Phytotoxicity | Higher potential for crop phytotoxicity due to solvents. | Generally lower risk of phytotoxicity. | OD formulations can offer a better safety profile for the crop. |
Experimental Protocols
To ensure the reliability and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following methodologies are based on established guidelines and practices in the field of weed science.
Field Trial for Efficacy Evaluation
This protocol outlines a standard procedure for conducting a field trial to compare the efficacy of different herbicide formulations.
Objective: To evaluate and compare the herbicidal efficacy of this compound EC and OD formulations on grassy weeds in a rice crop.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Minimum of 10 m² per treatment.
-
Treatments:
-
Untreated Control (weedy check).
-
Hand-weeded Control (weed-free check).
-
This compound EC at various application rates (e.g., 75, 100, 125 g a.i./ha).
-
This compound OD at various application rates (e.g., 75, 100, 125 g a.i./ha).
-
Application:
-
Equipment: Calibrated backpack sprayer with a flat fan nozzle.
-
Spray Volume: 300-400 L/ha.
-
Timing: Post-emergence, when the target weeds are at the 2-4 leaf stage.
Data Collection:
-
Weed Density: Count the number of individual weed species per unit area (e.g., 0.25 m²) before and at set intervals after application (e.g., 15, 30, 45 days).
-
Weed Biomass: Harvest the above-ground parts of weeds from a defined area at the end of the trial, dry them in an oven at 70°C to a constant weight, and record the dry weight.
-
Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Crop Yield: Harvest the crop from the net plot area, and measure the grain yield.
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Rainfastness Study
Objective: To determine the effect of simulated rainfall on the efficacy of this compound EC and OD formulations.
Procedure:
-
Grow the target weed species (e.g., Echinochloa crus-galli) in pots under controlled greenhouse conditions.
-
Apply the EC and OD formulations of this compound at a standard rate.
-
At different time intervals after application (e.g., 1, 2, 4, 6 hours), subject the treated plants to simulated rainfall of a specified intensity and duration.
-
Include a no-rain control for each formulation.
-
Assess weed control efficacy (e.g., visual injury, biomass reduction) after a set period (e.g., 21 days).
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mode of action of this compound, the following diagrams are provided.
Conclusion
References
Safety Operating Guide
Proper Disposal of Cyhalofop-butyl: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of cyhalofop-butyl is critical for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is imperative to minimize environmental contamination and comply with regulatory standards.
This compound is classified as very toxic to aquatic life with long-lasting effects[1][2]. Therefore, preventing its release into the environment is a primary concern during disposal[1][3]. The disposal of pesticides like this compound is regulated by federal laws such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA)[4]. It is crucial to remember that state and local regulations may be more stringent than federal requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and protective clothing. All handling should be conducted in a well-ventilated area to avoid inhalation of dust or vapors. An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on the nature of the waste: unused product, empty containers, or contaminated laboratory materials.
1. Unused or Waste this compound Product:
-
Do Not Dispose in Drains or Trash: Never dispose of this compound down the drain or in the regular trash. This can lead to severe environmental contamination.
-
Hazardous Waste Classification: Unused or unwanted this compound is typically considered hazardous waste and must be managed accordingly.
-
Engage a Licensed Professional: The disposal must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Proper Labeling and Storage: While awaiting pickup, store the waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name (this compound), and any other information required by your institution or local regulations. Store in a cool, dry, and well-ventilated area away from incompatible materials.
2. Empty this compound Containers:
-
Triple Rinsing: Empty containers must be thoroughly rinsed to remove all residues. The standard procedure is to triple rinse the container.
-
Empty the remaining contents into the application equipment or a temporary holding container for later use or disposal as hazardous waste.
-
Fill the container about one-quarter full with a suitable solvent (e.g., water, as specified on the product label or by your EHS department).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Drain the rinsate into the application equipment or a designated hazardous waste container.
-
Repeat this rinsing procedure two more times.
-
-
Disposal of Rinsate: The rinsate should be treated as hazardous waste and collected for disposal by a licensed professional. Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, the container is generally considered non-hazardous. Puncture the container to prevent reuse. It can then typically be disposed of in the regular trash or recycled, depending on local regulations. Always confirm the appropriate disposal method with your EHS department.
3. Contaminated Laboratory Materials:
-
Segregation: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be segregated from non-hazardous waste.
-
Hazardous Waste Collection: Place all contaminated materials into a designated hazardous waste container that is properly labeled.
-
Professional Disposal: This contaminated waste must be disposed of through your institution's hazardous waste management program.
Quantitative Data and Regulatory Information
The following table summarizes key regulatory and safety information pertinent to the disposal of this compound.
| Parameter | Information | Source |
| UN Number | UN3077 | |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | |
| Hazard Class | 9 (Miscellaneous hazardous material) | - |
| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects | |
| GHS Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
The following protocol outlines the standard operating procedure for the triple rinsing of empty this compound containers in a laboratory setting.
Protocol: Triple Rinsing of Empty this compound Containers
-
Objective: To decontaminate empty this compound containers to a level where they can be disposed of as non-hazardous waste.
-
Materials:
-
Empty this compound container
-
Appropriate rinsing solvent (as recommended by the manufacturer or EHS)
-
Designated hazardous waste container for rinsate
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles)
-
-
Procedure:
-
Don all required PPE.
-
Ensure the work area is well-ventilated.
-
Drain any remaining this compound from the container into a designated hazardous waste collection vessel.
-
First Rinse: Fill the empty container to approximately 25% of its volume with the appropriate solvent.
-
Secure the cap on the container.
-
Agitate the container vigorously for a minimum of 30 seconds, ensuring the solvent contacts all interior surfaces.
-
Carefully pour the rinsate into the designated hazardous waste container.
-
Second Rinse: Repeat steps 4 through 7.
-
Third Rinse: Repeat steps 4 through 7.
-
Container Preparation for Disposal: Puncture the triple-rinsed container to render it unusable.
-
Final Disposal: Dispose of the container in accordance with institutional and local regulations for non-hazardous solid waste or recycling.
-
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
Essential Safety and Handling Guide for Cyhalofop-butyl in a Laboratory Setting
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyhalofop-butyl, tailored for research scientists and drug development professionals. The following information is designed to ensure the safe handling of this chemical from receipt to disposal, minimizing exposure risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is important to note that no specific occupational exposure limits have been established for this compound[1].
| Activity | Eye/Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields or a face shield.[2] | Chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants. Closed-toe shoes are mandatory. | A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving may be appropriate for extended handling.[3] |
| Conducting Experiments | Tightly fitting safety goggles.[2] | Lab coat, long pants, and closed-toe shoes. | Use within a certified chemical fume hood to avoid inhalation of vapors or aerosols. | Chemical-resistant gloves. Regularly inspect for signs of degradation or puncture. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant coveralls or suit, and chemical-resistant boots. | A full-face respirator with appropriate cartridges should be used for significant spills. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). |
| Waste Disposal | Safety glasses with side shields. | Lab coat and closed-toe shoes. | Not generally required if handling sealed waste containers. | Chemical-resistant gloves. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key stages from receiving the chemical to its final disposal.
Caption: Figure 1: this compound Handling and Disposal Workflow
Experimental Protocols: Step-by-Step Guidance
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound. Have a designated and clearly marked work area within a certified chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: If handling the solid form, weigh the required amount on a tared weigh boat inside the fume hood to minimize dust inhalation.
-
Solution Preparation: Slowly add the this compound to the solvent in a suitable container within the fume hood. Avoid splashing.
-
During Experimentation: Keep all containers with this compound sealed when not in use. Clearly label all solutions.
-
After Handling: Thoroughly wash your hands and any exposed skin with soap and water after removing your gloves. Clean the work area and any equipment used.
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Containment: If it is safe to do so, prevent the spread of the spill by using a chemical spill kit containing absorbent materials. For liquid spills, create a dike around the spill.
-
Personal Protection: Don the appropriate PPE for spill cleanup, including a respirator, chemical-resistant gloves, and splash goggles.
-
Absorption: For liquid spills, apply an inert absorbent material (such as vermiculite or sand) from the outside of the spill inwards. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.
-
Collection: Collect the absorbed material or swept solids into a clearly labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) office.
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid and solid waste containing this compound in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other incompatible waste streams.
-
Container Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
